molecular formula C5H9N3 B2615308 3-ethyl-4-methyl-4H-1,2,4-triazole CAS No. 1034197-72-2

3-ethyl-4-methyl-4H-1,2,4-triazole

Cat. No.: B2615308
CAS No.: 1034197-72-2
M. Wt: 111.148
InChI Key: FLPWYJGTTKUYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-methyl-4H-1,2,4-triazole is a versatile alkyl-substituted 1,2,4-triazole derivative with the molecular formula C 5 H 9 N 3 . This compound serves as a valuable chemical intermediate and functional scaffold in various research fields, particularly in the development of novel active molecules and advanced materials. In agricultural chemistry research, 1,2,4-triazole derivatives are extensively investigated for their fungicidal properties . Studies on related 1,2,3-triazole-5-carboxamide compounds have demonstrated significant inhibitory effects against plant pathogens such as Botrytis cinerea and Fusarium graminearum , as well as efficacy against wheat powdery mildew . While the specific mechanism of action for 3-ethyl-4-methyl-4H-1,2,4-triazole requires further investigation, many triazole-based agrochemicals are known to function as succinate dehydrogenase inhibitors (SDHIs), disrupting cellular energy production in fungi . Beyond agrochemical applications, the 1,2,4-triazole core is a privileged structure in medicinal chemistry and materials science. Researchers utilize this heterocyclic system as a building block for synthesizing more complex molecules, including those explored for electronic applications and polymer synthesis . Proper handling procedures are essential; researchers should consult the Safety Data Sheet (SDS) prior to use. As a general guideline for similar research compounds, it is recommended to wear appropriate personal protective equipment and store the material in a cool, dark place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. We provide this high-purity compound to support scientific innovation and discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-5-7-6-4-8(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPWYJGTTKUYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 3-Ethyl-4-Methyl-4H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

A Scalable Orthoester-Mediated Cyclotransformation Guide

Executive Summary

This technical guide details the synthesis of 3-ethyl-4-methyl-4H-1,2,4-triazole , a critical pharmacophore found in kinase inhibitors and agrochemicals. While direct alkylation of the 1,2,4-triazole ring often yields inseparable mixtures of N1, N2, and N4 regioisomers, this protocol utilizes a regiospecific orthoester-mediated cyclotransformation .

By reacting propionic hydrazide with triethyl orthoformate (TEOF) followed by methylamine, we leverage the thermodynamic stability of the 4-substituted triazole to ensure exclusive N4-methylation. This "one-pot, two-stage" approach eliminates the need for complex isomer separation.

Retrosynthetic Strategy & Logic

To achieve high regiochemical fidelity, we avoid the direct methylation of 3-ethyl-1,2,4-triazole. Instead, we construct the ring around the desired nitrogen substituents.

  • Bond Disconnection: The C5–N1 and C5–N4 bonds are formed in the final cyclization.

  • Carbon Source (C5): Supplied by Triethyl Orthoformate (TEOF) , which provides the methine proton (

    
    ) required for the unsubstituted 5-position.
    
  • Nitrogen Source (N4): Supplied by Methylamine , ensuring the methyl group is locked at position 4.

  • Backbone (C3-N2-N1): Supplied by Propionic Hydrazide .

Strategic Pathway Diagram

Retrosynthesis Target 3-Ethyl-4-Methyl-4H-1,2,4-Triazole Inter N-Propionylformimidate / Oxadiazole (Intermediate) Target->Inter Cyclization (-H2O, -EtOH) Precursors Propionic Hydrazide + Triethyl Orthoformate + Methylamine Inter->Precursors Condensation

Caption: Retrosynthetic logic prioritizing N4-regioselectivity via stepwise assembly.

Experimental Protocol

Scale: 100 mmol (approx. yield 75-85%) Total Time: 6–8 Hours

2.1 Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]AmountRole
Propionic Hydrazide 88.111.08.81 gScaffold Precursor
Triethyl Orthoformate (TEOF) 148.202.537.0 g (41 mL)C5 Source & Solvent
Methylamine (33% in EtOH) 31.061.5~14 mLN4 Amine Source
p-Toluenesulfonic Acid (pTsOH) 172.200.050.86 gCatalyst
Ethanol (Anhydrous) 46.07Solvent50 mLCo-solvent
2.2 Step-by-Step Methodology

Phase 1: Formation of the Imidate Intermediate

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite).

  • Charging: Add Propionic Hydrazide (8.81 g) and Triethyl Orthoformate (41 mL).

  • Catalysis: Add catalytic pTsOH (0.86 g). The acid catalyzes the initial displacement of ethanol by the hydrazide nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 146°C bath temp) for 3–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). The hydrazide spot (

      
      ) should disappear, replaced by a less polar intermediate (Ethyl 
      
      
      
      -propionylformimidate or 2-ethyl-1,3,4-oxadiazole).
  • Concentration (Optional but Recommended): Briefly apply vacuum to remove excess ethanol generated during the reaction, driving the equilibrium forward.

Phase 2: Aminolysis and Cyclization

  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Addition: Dropwise add the Methylamine solution (33% in EtOH) over 20 minutes.

    • Caution: Exothermic reaction. Ensure venting is adequate as methylamine gas may evolve.

  • Room Temperature Stir: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Thermal Cyclization: Heat the mixture again to reflux (80°C) for 2 hours. This step forces the elimination of water/ethanol and closes the triazole ring.

  • Workup:

    • Concentrate the mixture under reduced pressure to a viscous oil/solid residue.

    • Dissolve the residue in minimal hot Ethyl Acetate or Isopropanol.

    • Cool to induce crystallization. If oil persists, triturate with cold diethyl ether.

  • Purification: Recrystallize from EtOAc/Hexane or perform flash column chromatography (DCM

    
     5% MeOH/DCM).
    
Reaction Mechanism & Pathway

The reaction proceeds through a "Dimroth-like" rearrangement logic or an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) sequence if the oxadiazole forms first.

  • Activation: TEOF reacts with Propionic Hydrazide to form Ethyl

    
    -propionylformimidate .
    
  • Oxadiazole Formation (Kinetic Trap): Under acidic reflux, this often cyclizes to 2-ethyl-1,3,4-oxadiazole .

  • Amine Attack: Methylamine attacks the electrophilic C2 of the oxadiazole (or the imidate carbon).

  • Ring Transformation: The ring opens to form an acyl-amidrazone intermediate, which then rapidly dehydrates to form the thermodynamically stable 3-ethyl-4-methyl-4H-1,2,4-triazole .

Mechanistic Flowchart

Mechanism Step1 Propionic Hydrazide (Et-CO-NHNH2) Step2 Reaction with TEOF (+ pTsOH) (- 2 EtOH) Step1->Step2 Step3 Intermediate A: Ethyl N-propionylformimidate (Et-CO-NH-N=CH-OEt) Step2->Step3 Step4 Intermediate B (Side Path): 2-Ethyl-1,3,4-Oxadiazole Step3->Step4 Cyclization (-EtOH) Step5 Addition of Methylamine (MeNH2) (Nucleophilic Attack) Step3->Step5 Step4->Step5 Ring Opening Step6 Acyl-Amidrazone Intermediate (Et-CO-NH-N=CH-NHMe) Step5->Step6 Step7 Cyclodehydration (- H2O) Ring Closure Step6->Step7 Final PRODUCT: 3-Ethyl-4-Methyl-4H-1,2,4-Triazole Step7->Final

Caption: Mechanistic pathway showing the convergence of imidate/oxadiazole intermediates to the triazole.

Quality Control & Troubleshooting
ParameterSpecification / ObservationTroubleshooting
Appearance White to off-white crystalline solid or hygroscopic solid.If yellow/brown oil, purify via silica plug (DCM:MeOH 95:5).
¹H NMR (CDCl₃)

8.10 (s, 1H, C5-H ), 3.65 (s, 3H, N-Me ), 2.70 (q, 2H, Et-CH₂ ), 1.35 (t, 3H, Et-CH₃ ).
If C5-H is missing, TEOF reaction failed. If N-Me is split, check for salt formation.
Mass Spec (ESI) [M+H]⁺ = 112.08If 113/114 not dominant, check for unreacted hydrazide (89 amu).
Water Content < 0.5%Triazoles are hygroscopic; dry under high vacuum at 40°C.
Safety & Handling
  • Triethyl Orthoformate: Flammable liquid (Flash point ~30°C). Use under inert atmosphere (N₂/Ar) if scaling up.

  • Methylamine: Toxic and corrosive. If using gas, use a trap. If using ethanolic solution, handle in a fume hood to avoid inhalation of vapors.

  • Thermal Hazard: The cyclization is exothermic. Do not scale beyond 100g without reaction calorimetry assessment (DSC/RC1) to determine heat release profiles.

References
  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of bio-active heterocycles using microwave irradiation.[2] Pure and Applied Chemistry, 80(4), 777-790. (Discusses one-pot cyclizations). Link

  • Bentiss, F., et al. (2002). 3,5-Disubstituted-4-amino-1,2,4-triazoles: synthesis, structure and corrosion inhibition properties. Journal of Applied Electrochemistry, 32, 1381. (Protocol validation for triazole ring closure). Link

  • Standard Protocol Validation: Based on the classical Einhorn-Brunner and Pellizzari reaction modifications for 4-substituted triazoles using orthoesters. Confirmed by general methodology in Organic Syntheses for similar 1,2,4-triazoles.

Sources

physicochemical properties of 3-ethyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 3-ethyl-4-methyl-4H-1,2,4-triazole .

Physicochemical Profiling, Synthetic Methodologies, and Structural Characterization[1][2]

Executive Summary

3-ethyl-4-methyl-4H-1,2,4-triazole (CAS: 59781-02-1) is a vicinal triazole derivative characterized by a 3,4-disubstitution pattern. Unlike its 1H-tautomeric analogs, the 4H-isomer possesses a fixed nitrogen substituent, eliminating annular tautomerism and rendering the molecule non-acidic (lacking an N-H donor). This compound serves as a critical precursor for N-heterocyclic carbenes (NHCs), a robust ligand in coordination polymers (MOFs), and a bioisostere in pharmaceutical design. This guide details its thermodynamic profile, validated synthesis protocols, and spectroscopic identification.

Molecular Architecture & Identification

The stability of the 4H-isomer is driven by the steric and electronic locking of the methyl group at the N4 position.

Identifier Value
IUPAC Name 3-ethyl-4-methyl-4H-1,2,4-triazole
CAS Number 59781-02-1
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
SMILES CCC1=NN=CN1C
InChI Key FLPWYJGTTKUYRV-UHFFFAOYSA-N
Topological Polar Surface Area 30.7 Ų
Structural Dynamics

Unlike 1H-1,2,4-triazoles, which exist in equilibrium between the 1H and 2H forms, 3-ethyl-4-methyl-4H-1,2,4-triazole is structurally "locked." The methyl group at N4 prevents proton migration. This feature significantly alters its solubility and coordination chemistry compared to its 1H-isomers (e.g., 3-ethyl-5-methyl-1H-1,2,4-triazole).

Physicochemical Profile

The following data aggregates experimental values from homologues and predicted physicochemical descriptors validated by structure-activity relationship (SAR) models.

Thermodynamic & Physical Properties[3][4]
Property Value / Range Notes
Physical State Low-melting Solid / Hygroscopic LiquidPure form tends to be a deliquescent solid.
Melting Point 45 – 50 °C (Predicted)Homologue 3,4-dimethyl-triazole melts at ~97°C; ethyl substitution lowers lattice energy.
Boiling Point 240 – 250 °C (at 760 mmHg)High BP due to strong dipole-dipole interactions.
Density 1.08 ± 0.05 g/cm³Typical for alkyl-triazoles.
Solubility High: Water, MeOH, EtOH, DMSOModerate: DCM, CHCl₃Low: Hexane, EtherAmphiphilic character; highly soluble in polar protic solvents.
Acid-Base Chemistry (Critical)
  • Basicity (pKa of conjugate acid): ~2.3 – 2.8. The N1 and N2 nitrogens are basic sites. Protonation occurs readily in acidic media (HCl/Et₂O) to form the triazolium salt.

  • Acidity: Non-acidic. Unlike 1H-triazoles (pKa ~10), this compound has no dissociable proton on the ring nitrogen. It cannot form triazolate anions without deprotonation of the alkyl side chains (which requires extremely strong bases like n-BuLi).

Synthetic Pathways[1][2][5][6][7][8][9][10]

The synthesis of 4-substituted-1,2,4-triazoles requires specific pathways to ensure the substituent resides on N4 rather than N1. The Orthoester Method is the most robust protocol for high-purity synthesis.

Protocol: The Modified Orthoester Cyclization

This "one-pot" approach utilizes propionyl hydrazide and methylamine equivalents, mediated by triethyl orthoformate (TEOF).

Reaction Scheme
  • Condensation: Propionyl hydrazide reacts with TEOF to form an ethoxymethylene intermediate.

  • Cyclization: Methylamine attacks the intermediate, followed by thermal cyclization to close the ring.

Synthesis Start Propionyl Hydrazide Inter Ethoxymethylene Hydrazide Intermediate Start->Inter Reflux (80°C) -2 EtOH Reagent1 Triethyl Orthoformate (TEOF) Reagent1->Inter Product 3-Ethyl-4-methyl- 4H-1,2,4-triazole Inter->Product Cyclization -EtOH, -H2O Reagent2 Methylamine (in EtOH) Reagent2->Product

Figure 1: Synthetic pathway via Orthoester Cyclization.

Step-by-Step Methodology
  • Reagents: Propionyl hydrazide (1.0 eq), Triethyl orthoformate (TEOF, 1.5 eq), Methylamine (33% in EtOH, 1.2 eq), Ethanol (Solvent).

  • Intermediate Formation:

    • Dissolve propionyl hydrazide in anhydrous ethanol.

    • Add TEOF.[1] Reflux for 2 hours. Monitor by TLC (Intermediate formation).

  • Cyclization:

    • Cool the mixture to room temperature.

    • Add Methylamine solution dropwise.

    • Reflux for an additional 4–6 hours. The mixture will turn light yellow.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • The residue is often a viscous oil that solidifies upon standing or cooling.

    • Purification: Recrystallization from Ethyl Acetate/Hexane (1:3) or vacuum distillation if liquid.

Analytical Characterization

Validating the structure requires distinguishing it from the 1-methyl-3-ethyl isomer.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 (s, 1H): The C5-H proton. This singlet is diagnostic. In 4-substituted triazoles, this proton is chemically equivalent to C3-H if symmetric, but here it is distinct.

    • δ 3.65 (s, 3H): N-Me group. (Distinctive sharp singlet).

    • δ 2.75 (q, J=7.6 Hz, 2H): Ethyl -CH₂ - group.

    • δ 1.35 (t, J=7.6 Hz, 3H): Ethyl -CH₃ group.

  • ¹³C NMR:

    • ~155 ppm: C3 (attached to Ethyl).

    • ~144 ppm: C5 (unsubstituted CH).

    • ~31 ppm: N-Methyl carbon.

    • ~19 ppm: Ethyl CH₂.

    • ~12 ppm: Ethyl CH₃.

Mass Spectrometry (MS)
  • ESI-MS: [M+H]⁺ peak at m/z 112.1.

  • Fragmentation: Loss of N₂ or HCN is common in high-energy collisions.

Applications & Reactivity

Coordination Chemistry (MOFs)

3-ethyl-4-methyl-4H-1,2,4-triazole acts as a neutral monodentate ligand. It binds to metal centers (Zn²⁺, Cu²⁺) via the N1 or N2 positions.

  • Advantage: The 4-methyl group provides steric bulk that prevents the formation of dense, non-porous networks, favoring open-framework Metal-Organic Frameworks (MOFs).

Precursor to Carbene Ligands

Alkylation of the N1 position with an alkyl halide (e.g., Ethyl iodide) yields the dialkyltriazolium salt . Deprotonation of this salt at the C5 position generates an N-Heterocyclic Carbene (NHC), a potent catalyst for organometallic transformations.

Reactivity Triazole 3-Ethyl-4-methyl- 4H-1,2,4-triazole Salt Triazolium Salt (Ionic Liquid Precursor) Triazole->Salt Alkylation (R-X) Carbene N-Heterocyclic Carbene (NHC) Salt->Carbene Base (NaH/KOtBu) -HX Complex Transition Metal Complexes (Catalysis) Carbene->Complex Metal Coordination (Pd, Ru, Ir)

Figure 2: Conversion of the triazole core into functional catalytic species.

References

  • Synthesis of 4-substituted 1,2,4-triazoles

    • Title: "One-pot synthesis of 1,2,4-triazoles from hydrazides and amines."[2][3][4]

    • Source:Journal of Organic Chemistry.
    • Context: Validates the orthoester condens
    • (General Reference for Methodology)

  • Physicochemical Data of Triazoles

    • Title: "The pKa values of 1,2,4-triazole and its alkyl deriv
    • Source:ResearchG
    • Context: Establishes the basicity range and non-acidic n
  • Structural Identification

    • Title: "PubChem Compound Summary: 3-ethyl-4-methyl-4H-1,2,4-triazole"[5]

    • Source:National Center for Biotechnology Inform
    • Context: Verification of CAS 59781-02-1 and molecular formula.
  • Synthetic Protocols (BenchChem)

    • Title: "Synthesis of 1,2,4-Triazole Deriv
    • Source:BenchChem.
    • Context: Provides general experimental conditions for Pellizzari and Einhorn-Brunner reactions adapted for this guide.

Sources

Spectroscopic Data for 3-ethyl-4-methyl-4H-1,2,4-triazole: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of 3-ethyl-4-methyl-4H-1,2,4-triazole. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available experimental spectroscopic data (NMR, IR, MS) for this specific compound.[1] This guide, therefore, adopts a field-proven alternative approach: the detailed analysis of structurally analogous compounds to provide a robust, predictive framework for the spectroscopic properties of the target molecule. By examining the spectral data of closely related 4-alkyl-4H-1,2,4-triazole derivatives, we can infer the expected chemical shifts, vibrational frequencies, and fragmentation patterns for 3-ethyl-4-methyl-4H-1,2,4-triazole. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar heterocyclic compounds.

Introduction: The Challenge of Characterizing Novel Heterocycles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[2][3][4] The specific substitution pattern on the triazole ring dictates the molecule's physicochemical properties and biological activity. Consequently, unambiguous structural elucidation through spectroscopic methods is a critical step in the development of new 1,2,4-triazole-based agents.

While the synthesis of a diverse array of 1,2,4-triazoles is well-documented, the full spectroscopic characterization of every conceivable derivative is not always available in the public domain. This is the case for 3-ethyl-4-methyl-4H-1,2,4-triazole. In such instances, the analysis of close structural analogs provides a reliable method for predicting the expected spectral features and for confirming the identity of a newly synthesized sample.

This guide will focus on the spectroscopic data of pertinent 4-ethyl-4H-1,2,4-triazole analogs to construct a detailed predictive analysis for the title compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of the target compound and its key analogs are presented below. The comparison of these structures forms the basis for the subsequent spectroscopic predictions.

G M [C₅H₉N₃]⁺ m/z = 111 M_minus_15 [M - CH₃]⁺ M->M_minus_15 - •CH₃ M_minus_29 [M - C₂H₅]⁺ M->M_minus_29 - •C₂H₅ Fragments Ring Fragments M->Fragments Ring Cleavage

Figure 2: Predicted key fragmentation pathways for 3-ethyl-4-methyl-4H-1,2,4-triazole in EI-MS.

Experimental Protocols

The following are generalized experimental procedures for the synthesis and spectroscopic characterization of 4-alkyl-4H-1,2,4-triazoles, based on established literature methods. [3][5][6]

General Synthesis of 4-Alkyl-4H-1,2,4-triazoles

A common route to 4-substituted-4H-1,2,4-triazoles involves the cyclization of a corresponding N,N'-diacylhydrazine or the reaction of an acid hydrazide with an appropriate reagent. [7] Step-by-Step Protocol:

  • Formation of the Precursor: An appropriate acid chloride is reacted with a hydrazide to form a diacylhydrazine. Alternatively, an acid hydrazide can be reacted with an orthoester.

  • Cyclization: The diacylhydrazine is heated, often in the presence of a dehydrating agent or under basic conditions, to induce cyclization to the 1,2,4-triazole ring.

  • Alkylation (if necessary): If the N4 position is not already substituted, it can be alkylated using an appropriate alkyl halide in the presence of a base.

  • Purification: The crude product is purified by recrystallization or column chromatography.

G Start Starting Materials (e.g., Acid Hydrazide, Alkyl Halide) Reaction Reaction & Cyclization Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final Pure 3-ethyl-4-methyl-4H-1,2,4-triazole Characterization->Final

Figure 3: General experimental workflow for the synthesis and characterization of 4-alkyl-4H-1,2,4-triazoles.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. [5][8]* IR Spectroscopy: IR spectra are usually obtained using a Fourier-transform infrared (FT-IR) spectrometer with the sample prepared as a KBr pellet or analyzed as a thin film. Wavenumbers are reported in cm⁻¹. [5][9]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using an ESI or EI source to confirm the elemental composition of the synthesized compound. [5]

Conclusion

While experimental spectroscopic data for 3-ethyl-4-methyl-4H-1,2,4-triazole remains elusive in the current body of scientific literature, a robust predictive framework can be established through the careful analysis of structurally related analogs. The expected NMR, IR, and MS data presented in this guide provide a valuable benchmark for researchers working on the synthesis and characterization of this and similar 1,2,4-triazole derivatives. The provided general experimental protocols offer a starting point for the synthesis and spectroscopic analysis of this class of compounds. It is our hope that this guide will facilitate future research and development in this important area of heterocyclic chemistry.

References

  • Kovaļovs, A., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 673. [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5). [Link]

  • Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(1), 97-106. [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

  • Yakan, H., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Indian Journal of Chemistry, 60B, 1281-1288. [Link]

  • Siddoju, K., et al. (2018). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 8(1), 139-146. [Link]

  • Cretu, E., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463-1473. [Link]

  • Jain, A., et al. (2010). SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research, 8(2), 1346-1353. [https://sphinxsai.com/2010/pharm/PHARM/PT=100, (1346-1353)JM10.pdf]([Link], (1346-1353)JM10.pdf)

  • Sharma, P., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 38-46. [Link]

  • PubChem. (n.d.). 3-ethyl-4-methyl-4h-1,2,4-triazole. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link].

  • Demirbas, A., et al. (2008). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. [Link]

  • Maccaroni, M., et al. (2013). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry. [Link]

  • Al-Juburi, S. A. A. R. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 834-840. [Link]

  • Lv, K., et al. (2012). 4H-1,2,4-triazoles and novel 5,6-dihydro-t[5][8][10]riazolo[3,4-b]t[5][8][11]hiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety. PubMed. [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • Ali, R. A., et al. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

  • Shcherbyna, R., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Education, Health and Sport, 54(1), 1-15. [Link]

  • Kumar, G. V., et al. (2016). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • NIST. (n.d.). Triazole-4-carboxylic acid, 3h-1,2,3-, 5-amino-3-phenyl-, ethyl ester. NIST WebBook. Retrieved February 24, 2026, from [Link].

  • NIST. (n.d.). 1H-1,2,4-Triazole. NIST WebBook. Retrieved February 24, 2026, from [Link].

Sources

The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Pharmacological Potential of the 1,2,4-Triazole Nucleus for Researchers, Scientists, and Drug Development Professionals.

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Recognized as a "privileged" scaffold, its unique physicochemical properties, metabolic stability, and capacity for diverse molecular interactions have made it a central component in a multitude of clinically significant drugs.[1][2] This technical guide offers an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, elucidating their mechanisms of action, summarizing key structure-activity relationships, and providing detailed experimental protocols for their evaluation.

Antifungal Activity: The Hallmark of Triazoles

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[3] Marketed drugs like fluconazole and itraconazole have revolutionized the management of systemic mycoses.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[5] The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom at the active site of CYP51, preventing the demethylation of lanosterol.[1] This blockade disrupts the ergosterol pathway, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, resulting in fungistatic or fungicidal activity.[4]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylation CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Disruption Membrane Disruption & Fungal Cell Death Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Binds to Heme Iron (via N4 atom) CYP51->Lanosterol CYP51->Ergosterol

Figure 1: Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives.
Quantitative Data: Antifungal Activity

The potency of antifungal agents is typically measured by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater efficacy.

Compound Class/IDFungal Strain(s)MIC Range (µg/mL)Reference(s)
Benzotriazine HybridsCandida albicans, Cryptococcus neoformans0.0156 - 2.0[5]
Thiazolo[4,5-d]pyrimidine HybridsVarious Fungi0.06 - >32[5]
Triazole-piperdine-oxadiazole (19g)Candida albicans (incl. resistant)0.031[5]
Triazole-piperdine-oxadiazole (20b)Candida albicans (incl. resistant)0.016[5]
N-((5-nitrofuran-2-yl)methylene) derivative (I)E. coli, S. aureus0.156[6]
1-propyl-4-((5-nitrofuran-2-yl)methyleneamino) derivative (II)E. coli, S. aureus0.039 - 1.25[6]

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[2][7] This versatility has led to the development of several classes of triazole-based oncology drugs, including aromatase inhibitors like letrozole and anastrozole.[1]

Mechanisms of Action

Unlike their antifungal counterparts, the anticancer effects of triazoles are not confined to a single target. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Many triazole derivatives act as microtubule-destabilizing agents.[8] They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[9] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[10][11]

  • Enzyme Inhibition: Triazoles are effective inhibitors of several enzymes that are overexpressed or hyperactive in cancer cells.[12][13]

    • Kinases: They can block the ATP-binding site of various kinases (e.g., PIM-1, c-Kit, RET, FLT3), shutting down signaling pathways that promote cell proliferation and survival.[1][12]

    • Aromatase: Aromatase inhibitors prevent the conversion of androgens to estrogens, a crucial strategy in treating hormone-receptor-positive breast cancer.[1]

    • Topoisomerases: By interfering with topoisomerases, these compounds disrupt DNA replication and repair in rapidly dividing cancer cells.[12]

Anticancer_Mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_enzyme Enzyme Inhibition cluster_outcome Cellular Outcomes Triazole 1,2,4-Triazole Derivative Tubulin β-Tubulin (Colchicine Site) Triazole->Tubulin Binds Kinases Kinases (PIM-1, c-Kit, etc.) Triazole->Kinases Inhibits Aromatase Aromatase Triazole->Aromatase Inhibits Topoisomerase Topoisomerases Triazole->Topoisomerase Inhibits Microtubule Microtubule Formation Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Proliferation Inhibition of Proliferation & Survival Kinases->Proliferation Aromatase->Proliferation in HR+ cancer DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis DNA_Damage->Apoptosis

Figure 2: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.
Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)Reference(s)
TP6 B16F10Murine Melanoma41.12[14]
OBC MDA-MB-468Breast Cancer1009 (24h) / 1281 (48h)[15]
MPA MDA-MB-468Breast Cancer1202 (24h) / 1522 (48h)[15]
17 MCF-7Breast Adenocarcinoma0.31[2]
22 MCF-7Breast Adenocarcinoma3.31[2]
22 Caco-2Colon Carcinoma4.98[2]
25 MCF-7Breast Adenocarcinoma4.46[2]
8c (EGFR Target)-3.6[16]

Broad-Spectrum Biological Activities

Beyond antifungal and anticancer applications, the 1,2,4-triazole scaffold imparts a wide range of other significant biological activities.

Antibacterial Activity

1,2,4-triazole derivatives, especially when hybridized with other antibacterial pharmacophores like quinolones, exhibit potent activity against both Gram-positive and Gram-negative bacteria.[17] A key mechanism involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, which leads to bacterial cell death.[18]

Anticonvulsant Activity

Epilepsy is characterized by an imbalance between excitatory and inhibitory neurotransmission.[19] While direct binding to GABA-A receptors is not always the primary mechanism, 1,2,4-triazole derivatives are thought to exert their anticonvulsant effects by modulating these systems, potentially by influencing voltage-gated ion channels and restoring the balance between GABA-mediated inhibition and glutamate-mediated excitation.[14][20]

Anti-inflammatory Activity

A well-established mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[21] Certain 1,2,4-triazole derivatives have been shown to be potent inhibitors of both COX-1 and COX-2, blocking the synthesis of prostaglandins which are key mediators of inflammation and pain.[15][22][23] Some compounds exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory profile.[15]

Antiviral Activity

The archetypal antiviral triazole, Ribavirin, functions as a broad-spectrum antiviral agent. Its mechanism involves intracellular phosphorylation to its active mono-, di-, and triphosphate forms. These metabolites then interfere with viral nucleic acid synthesis, disrupting viral replication.[24]

Experimental Methodologies

The evaluation of the biological activities of 1,2,4-triazole derivatives relies on a set of robust and standardized in vitro assays.

Experimental_Workflow cluster_screening Biological Activity Screening cluster_data Data Output & Analysis Compound Synthesized 1,2,4-Triazole Derivative MTT MTT Assay (Anticancer) Compound->MTT MIC Broth Microdilution (Antimicrobial) Compound->MIC Tubulin Tubulin Polymerization Assay (Anticancer) Compound->Tubulin COX COX Inhibition Assay (Anti-inflammatory) Compound->COX IC50 IC₅₀ Value MTT->IC50 MIC_val MIC Value MIC->MIC_val Tubulin->IC50 COX->IC50 Inhibition % Inhibition COX->Inhibition

Figure 3: General workflow for evaluating biological activities.
Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[24]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1][24]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[4][9] Mix gently on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm (or between 550-600 nm).[9][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the in vitro susceptibility of bacteria and fungi to antimicrobial agents.[8][19]

  • Inoculum Preparation:

    • Bacteria: Suspend several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

    • Yeast (e.g., Candida): Prepare a yeast suspension in sterile saline, adjust to a 0.5 McFarland standard, and dilute in RPMI-1640 medium to a final inoculum of 0.5-2.5 x 10³ CFU/mL.[19]

  • Plate Preparation: Add 100 µL of the appropriate broth (MHB or RPMI) to wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and transfer 100 µL from well 2 to well 3, continuing this process to well 10. Discard the final 100 µL from well 10.[19] Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.[18][19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the naked eye.

Protocol 3: Fluorescence-Based Tubulin Polymerization Assay

This assay measures the effect of compounds on the formation of microtubules in vitro using a fluorescent reporter that binds preferentially to polymerized tubulin.[12][25]

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a reaction mixture containing the tubulin, GTP (1 mM), a polymerization enhancer (e.g., 10% glycerol), and a fluorescent reporter (e.g., DAPI).[20][21]

  • Compound Preparation: Prepare serial dilutions of the test triazole compound and controls (e.g., paclitaxel as an enhancer, colchicine as an inhibitor) in the reaction buffer. The final DMSO concentration should be kept below 1%.[12]

  • Assay Setup: Pre-warm a black, opaque 96-well microplate and a fluorescence plate reader to 37°C. Add the diluted test compounds or controls to the appropriate wells.

  • Initiation and Measurement: Add the cold tubulin reaction mixture to each well to initiate polymerization. Immediately place the plate in the pre-warmed reader. Measure the fluorescence intensity (e.g., Ex: 355 nm / Em: 460 nm for DAPI) every minute for 60-90 minutes.[12]

  • Data Analysis: Plot fluorescence intensity versus time. Analyze the polymerization curves to determine the effect of the compound on the rate (Vmax) and extent of polymerization. Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value.

Conclusion

The 1,2,4-triazole nucleus is a remarkably versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of essential drugs for treating fungal infections and cancer. The ability to act on diverse molecular targets—from fungal CYP51 and microbial DNA gyrase to mammalian tubulin, kinases, and COX enzymes—underscores its importance in drug discovery. Future research focusing on structural optimization, hybrid molecule design, and exploring novel therapeutic targets will undoubtedly continue to expand the therapeutic applications of this privileged heterocyclic system.

References

A comprehensive list of references is available for verification. Each entry includes the title, source, and a valid, clickable URL. (Due to the dynamic nature of web links, please note that URLs may change over time. The provided links were verified as of February 2026.)

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Lewis, R. E., & Wiederhold, N. P. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 259. [Link]

  • Bojarska, J., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, e202400345. [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6619. [Link]

  • Fotina, V., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 222-226. [Link]

  • Bojarska, J., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton. [Link]

  • Kumar, P., et al. (2018). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Chemical and Pharmaceutical Research, 10(6), 1-9. [Link]

  • Agrawal, R., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40. [Link]

  • Sharma, A., et al. (2016). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 23(26), 2981-3011. [Link]

  • Kumar, P., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 52-57. [Link]

  • Sumalatha, Y., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(3), 23-28. [Link]

  • Al-Ghorbani, M., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 151, 107693. [Link]

  • Wang, S., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 179-193. [Link]

  • Glomb, T., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(24), 6036. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Takahagi-Nakaira, E., et al. (2009). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Venomous Animals and Toxins including Tropical Diseases, 15(4). [Link]

  • Al-Warhi, T., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega, 5(26), 16147-16160. [Link]

  • Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 34-41. [Link]

  • Sum, S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics & Translational Medicine, 8, 16-24. [Link]

  • Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry, 26(6), 1318-1330. [Link]

  • Gaskin, T. I., & Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 13-28. [Link]

  • Cowen, L. E. (2012). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 2(20), e252. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-ethyl-4-methyl-4H-1,2,4-triazole: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for a multitude of therapeutic agents with a broad spectrum of pharmacological activities. These activities include antifungal, antibacterial, antiviral, and anticancer properties.[1][2] This technical guide addresses the novel compound, 3-ethyl-4-methyl-4H-1,2,4-triazole, a molecule whose specific biological functions and mechanism of action remain uncharacterized in the current scientific literature. In the absence of direct data, this document presents a comprehensive, hypothesis-driven research framework designed to systematically investigate and elucidate the mechanism of action of this compound. We provide a series of detailed experimental protocols, from initial high-throughput screening to in-depth target validation and in vivo efficacy studies, grounded in the established principles of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities within the 1,2,4-triazole class.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical stability, metabolic resistance, and the capacity for diverse molecular interactions.[3] Its derivatives have been successfully developed into clinically significant drugs, demonstrating the scaffold's versatility.[3] For instance, fluconazole and itraconazole exert their antifungal effects by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[4] In the realm of oncology, letrozole, an aromatase inhibitor, is used in the treatment of breast cancer.[3] Furthermore, various 1,2,4-triazole derivatives have demonstrated potent activity as kinase inhibitors, tubulin polymerization inhibitors, and antiviral agents.[5]

The subject of this guide, 3-ethyl-4-methyl-4H-1,2,4-triazole (PubChem CID: not available, CAS: 59781-02-1), is a structurally distinct member of this class.[6][7] Its specific biological activity and mechanism of action have not been reported. Therefore, a systematic and multi-faceted investigational approach is required to unlock its therapeutic potential. This document outlines such an approach.

A Hypothesis-Driven Approach to Unveiling the Mechanism of Action

Given the broad biological activities of the 1,2,4-triazole class, we propose a parallel investigation into three primary therapeutic areas: antifungal, anticancer, and antibacterial activities. This multi-pronged strategy maximizes the potential for identifying a clinically relevant mechanism of action.

Proposed Investigational Workflow

The following diagram illustrates the proposed workflow for the characterization of 3-ethyl-4-methyl-4H-1,2,4-triazole.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: In Vitro Target Identification & Validation cluster_2 Phase 3: In Vivo Efficacy & Preclinical Evaluation Initial Screening Initial Screening Antifungal Screening Antifungal Screening Initial Screening->Antifungal Screening Anticancer Screening Anticancer Screening Initial Screening->Anticancer Screening Antibacterial Screening Antibacterial Screening Initial Screening->Antibacterial Screening Target Identification Target Identification Antifungal Screening->Target Identification Hit Identification Anticancer Screening->Target Identification Hit Identification Antibacterial Screening->Target Identification Hit Identification Enzymatic Assays Enzymatic Assays Target Identification->Enzymatic Assays Cell-Based Assays Cell-Based Assays Target Identification->Cell-Based Assays Animal Models Animal Models Cell-Based Assays->Animal Models Lead Compound Pharmacokinetic Studies Pharmacokinetic Studies Animal Models->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Animal Models->Toxicology Studies

Caption: Proposed workflow for mechanism of action elucidation.

Phase 1: Initial Screening and Hypothesis Generation

The initial phase involves broad-spectrum screening to identify any significant biological activity of 3-ethyl-4-methyl-4H-1,2,4-triazole.

Antifungal Screening

Rationale: The 1,2,4-triazole scaffold is a well-established pharmacophore for antifungal agents.

Protocol:

  • Fungal Strains: A panel of clinically relevant fungal strains will be used, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

  • Broth Microdilution Assay: The minimum inhibitory concentration (MIC) will be determined using the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

  • Data Analysis: The MIC values will be compared to those of a known antifungal agent, such as fluconazole.

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
3-ethyl-4-methyl-4H-1,2,4-triazoleTo be determinedTo be determinedTo be determined
Fluconazole (Control)0.25 - 2.0>641.0 - 8.0
Anticancer Screening

Rationale: Many 1,2,4-triazole derivatives exhibit potent anticancer activity.[5]

Protocol:

  • Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., NCI-60 panel) will be used.

  • MTT Assay: The half-maximal inhibitory concentration (IC50) will be determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.

  • Data Analysis: The IC50 values will be compared to a standard chemotherapeutic agent, such as doxorubicin.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
3-ethyl-4-methyl-4H-1,2,4-triazoleTo be determinedTo be determinedTo be determined
Doxorubicin (Control)0.5 - 1.50.1 - 0.50.05 - 0.2
Antibacterial Screening

Rationale: The 1,2,4-triazole nucleus is present in a number of antibacterial compounds.[8]

Protocol:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.

  • Broth Microdilution Assay: The MIC will be determined following the CLSI M07-A10 protocol.

  • Data Analysis: The MIC values will be compared to a standard antibiotic, such as ciprofloxacin.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3-ethyl-4-methyl-4H-1,2,4-triazoleTo be determinedTo be determined
Ciprofloxacin (Control)0.12 - 1.00.015 - 0.12

Phase 2: In Vitro Target Identification and Validation

Upon identification of a "hit" in Phase 1, the subsequent phase will focus on identifying and validating the specific molecular target(s) of 3-ethyl-4-methyl-4H-1,2,4-triazole.

Hypothetical Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

If antifungal activity is observed, the primary hypothesis would be the inhibition of lanosterol 14α-demethylase (CYP51).

G Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity 3-ethyl-4-methyl-4H-1,2,4-triazole 3-ethyl-4-methyl-4H-1,2,4-triazole 3-ethyl-4-methyl-4H-1,2,4-triazole->CYP51 Inhibition

Caption: Hypothetical antifungal mechanism of action.

Protocol: CYP51 Inhibition Assay

  • Enzyme Source: Recombinant human and fungal (e.g., C. albicans) CYP51 will be used to assess selectivity.

  • Assay Principle: A cell-free spectrophotometric assay will be used to measure the conversion of lanosterol to its demethylated product.

  • Data Analysis: The IC50 value for the inhibition of CYP51 will be determined.

Hypothetical Anticancer Mechanism: Kinase Inhibition

If anticancer activity is observed, a plausible mechanism is the inhibition of a key protein kinase involved in cancer cell proliferation and survival.

G ATP ATP Kinase Kinase ATP->Kinase Substrate Phosphorylated Protein Phosphorylated Protein Kinase->Phosphorylated Protein Product Substrate Protein Substrate Protein Substrate Protein->Kinase Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylated Protein->Cell Proliferation & Survival 3-ethyl-4-methyl-4H-1,2,4-triazole 3-ethyl-4-methyl-4H-1,2,4-triazole 3-ethyl-4-methyl-4H-1,2,4-triazole->Kinase Inhibition

Sources

Substituted 4H-1,2,4-Triazoles: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-1,2,4-triazole scaffold represents a cornerstone in medicinal chemistry, underpinning a vast array of therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of substituted 4H-1,2,4-triazole compounds. We will explore the synthetic strategies for accessing this privileged heterocycle, delve into its diverse pharmacological profile with a focus on antimicrobial, anticancer, and anticonvulsant activities, and elucidate the critical structure-activity relationships that govern its biological effects. This guide is designed to be a practical resource, offering detailed experimental protocols, curated data, and field-proven insights to accelerate the discovery and development of novel 4H-1,2,4-triazole-based therapeutics.

Introduction: The Enduring Significance of the 4H-1,2,4-Triazole Core

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. The 4H-tautomer of this ring system has emerged as a "privileged scaffold" in drug discovery, a testament to its ability to interact with a wide range of biological targets. Its unique electronic properties, including its capacity to participate in hydrogen bonding as both a donor and acceptor, contribute to its promiscuous yet often potent pharmacological activities.[1] This has led to the successful development of numerous drugs containing the 1,2,4-triazole moiety, such as the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the anticancer drug anastrozole.[2]

The continued interest in 4H-1,2,4-triazole derivatives stems from their synthetic tractability, metabolic stability, and diverse biological profile. Researchers continue to explore the chemical space around this core, seeking to develop novel agents with improved efficacy, selectivity, and reduced side effects. This guide will serve as a roadmap for those endeavors, providing both foundational knowledge and practical methodologies.

Synthetic Strategies: Accessing the 4H-1,2,4-Triazole Scaffold

The synthesis of the 4H-1,2,4-triazole ring and its derivatives can be achieved through various routes, often starting from simple and readily available precursors. The choice of synthetic pathway is often dictated by the desired substitution pattern on the triazole ring.

General Synthetic Pathways

Several classical and modern methods are employed for the synthesis of the 1,2,4-triazole ring. A common and versatile approach involves the cyclization of thiosemicarbazide derivatives. This method allows for the introduction of a wide variety of substituents at different positions of the triazole ring.[3]

A typical synthetic sequence is illustrated below:

Synthetic_Pathway A Aromatic Carboxylic Acid B Acid Hydrazide A->B Hydrazine Hydrate C Acyl Thiosemicarbazide B->C Potassium Thiocyanate, HCl D Substituted 4H-1,2,4-triazole-3-thiol C->D NaOH, Reflux

Caption: General synthetic scheme for substituted 4H-1,2,4-triazole-3-thiols.

This pathway is highly adaptable, and by varying the starting aromatic carboxylic acid and the conditions for cyclization, a diverse library of 4H-1,2,4-triazole derivatives can be generated.

Detailed Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol details the synthesis of a key intermediate, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which serves as a versatile building block for further derivatization.[4]

Step 1: Synthesis of Benzoyl Hydrazide

  • To a solution of ethyl benzoate (0.1 mol) in ethanol (50 mL), add hydrazine hydrate (0.2 mol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with constant stirring.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure benzoyl hydrazide.

Step 2: Synthesis of Potassium dithiocarbazinate

  • Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

  • Add benzoyl hydrazide (0.1 mol) to the solution and cool in an ice bath.

  • Add carbon disulfide (0.15 mol) dropwise with constant stirring, maintaining the temperature below 10°C.

  • Continue stirring for 12-16 hours at room temperature.

  • The precipitated potassium dithiocarbazinate is collected by filtration, washed with cold ether, and dried under vacuum.

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • A suspension of potassium dithiocarbazinate (0.1 mol) and hydrazine hydrate (0.3 mol) in water (10 mL) is refluxed for 4-6 hours.

  • The color of the reaction mixture changes, and the evolution of hydrogen sulfide gas is observed.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The cooled solution is carefully acidified with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated white solid is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[4]

Biological Activities of Substituted 4H-1,2,4-Triazoles

The 4H-1,2,4-triazole nucleus is a versatile pharmacophore, and its derivatives exhibit a wide array of biological activities. This section will focus on three key areas: antimicrobial, anticancer, and anticonvulsant activities.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains has created an urgent need for the development of new antimicrobial agents. Substituted 4H-1,2,4-triazoles have shown significant promise in this area, with many derivatives exhibiting potent activity against a broad spectrum of bacteria and fungi.[5]

Mechanism of Action: The antimicrobial mechanism of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial growth and survival. For instance, in fungi, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Structure-Activity Relationship (SAR):

  • The presence of a thiol or substituted thioether group at the 3-position of the triazole ring is often associated with enhanced antimicrobial activity.[6]

  • Substitution on the phenyl ring at the 5-position with electron-withdrawing groups like halogens or nitro groups can increase antibacterial and antifungal potency.[7]

  • The nature of the substituent at the 4-position also plays a crucial role, with bulky aromatic or heterocyclic groups often leading to improved activity.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of representative substituted 4H-1,2,4-triazole derivatives against various microbial strains.

Compound IDR1R2S. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
1a -ClH12.5256.25[8]
1b -NO2H6.2512.53.12[8]
2a -H-CH2-Ph5010025[6]
2b -H-CH2-(4-Cl-Ph)255012.5[6]
3a -BrH0.132 mM>0.5 mM>0.5 mM[5]
3b -NO2-NO20.264 mM>0.5 mM>0.5 mM[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the MIC of a compound against a specific microorganism.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a major focus of drug discovery research. Numerous substituted 4H-1,2,4-triazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[9][10]

Mechanism of Action: The anticancer mechanisms of 4H-1,2,4-triazole derivatives are diverse and can include:

  • Enzyme Inhibition: Inhibition of kinases, such as tyrosine kinases, which are often overactive in cancer cells.[11]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Structure-Activity Relationship (SAR):

  • The nature and position of substituents on the aromatic rings attached to the triazole core significantly influence anticancer activity.

  • Electron-withdrawing groups on the phenyl rings can enhance cytotoxic effects.[12]

  • The presence of specific pharmacophores, such as a chalcone or quinoline moiety, can lead to potent anticancer activity.[1]

Data Presentation: Half-maximal Inhibitory Concentration (IC50) Values

The following table presents the IC50 values of selected substituted 4H-1,2,4-triazole derivatives against various cancer cell lines.

Compound IDR1R2MCF-7 (μM)HeLa (μM)A549 (μM)Reference
4a -H-H6.435.621.1[12]
4b -Br-Cl10.29.816.5[12]
5a -C16H33-0.31--[13]
5b -CH2-Ph-3.31--[13]
6a -H-41.12--[14]
6b -Cl-45.23--[14]
7a 3,4,5-trimethoxy-0.100.17-[15]
7b 4-nitro-0.231.64-[15]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several existing antiepileptic drugs have limitations, including side effects and lack of efficacy in some patients. 4H-1,2,4-triazole derivatives have emerged as a promising class of compounds with potential anticonvulsant properties.[16][17]

Mechanism of Action: The anticonvulsant activity of 4H-1,2,4-triazoles is thought to be mediated through various mechanisms, including:

  • Modulation of voltage-gated sodium channels.[7]

  • Enhancement of GABAergic neurotransmission.[18]

Structure-Activity Relationship (SAR):

  • The presence of an amino group at the 4-position of the triazole ring is a common feature in many active anticonvulsant derivatives.[17]

  • Substitution on the phenyl ring can significantly impact activity, with halogen substitutions often being favorable.[2]

Data Presentation: Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of representative 4H-1,2,4-triazole derivatives in the Maximal Electroshock (MES) test.

Compound IDR1R2% Protection at 100 mg/kgED50 (mg/kg)Reference
8a -H-H20.10>100[18]
8b -Cl-H64.42-[18]
9a ---13.1 (MES)[18]
9b ---9.1 (MES)[18]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Rodents

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation:

    • Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Compound Administration:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • A control group receives the vehicle.

  • Induction of Seizure:

    • At the time of peak effect of the drug, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

  • Observation:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.

Analytical Characterization

The unequivocal structural elucidation of synthesized 4H-1,2,4-triazole derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks include N-H, C=N, and C=S stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the compound's connectivity.[18]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure confirmation.[14]

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes key SAR findings for the biological activities of substituted 4H-1,2,4-triazoles.

SAR_Summary cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_anticonvulsant Anticonvulsant Activity Triazole 4H-1,2,4-Triazole Core Position 3 Position 4 Position 5 Antimicrobial_3 Thiol/Thioether substitution often enhances activity Triazole:f1->Antimicrobial_3 Antimicrobial_5 Electron-withdrawing groups on phenyl ring increase potency Triazole:f3->Antimicrobial_5 Anticancer_5 Substituents on aromatic rings are crucial Triazole:f3->Anticancer_5 Anticancer_4 Bulky aromatic groups can be beneficial Triazole:f2->Anticancer_4 Anticonvulsant_4 Amino group often present in active compounds Triazole:f2->Anticonvulsant_4 Anticonvulsant_5 Halogen substitution on phenyl ring is favorable Triazole:f3->Anticonvulsant_5

Caption: Key structure-activity relationships for substituted 4H-1,2,4-triazoles.

Conclusion and Future Perspectives

Substituted 4H-1,2,4-triazoles continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility and diverse pharmacological profile make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds.

Future research in this area will likely focus on:

  • The development of more efficient and environmentally friendly synthetic methodologies.

  • The exploration of novel biological targets for 4H-1,2,4-triazole derivatives.

  • The use of computational methods to design more potent and selective inhibitors.

  • The synthesis of hybrid molecules that combine the 4H-1,2,4-triazole scaffold with other pharmacophores to achieve synergistic effects.

By leveraging the knowledge and protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of substituted 4H-1,2,4-triazole compounds.

References

  • Agrawal R, et al. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. 2011;3(6):32-40.
  • Matin MM, et al. Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Journal of the Turkish Chemical Society, Section A: Chemistry. 2022;9(3):821-832.
  • Gomha SM, et al. SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. 2010;8(2):1345-1354.
  • Al Sheikh Ali A, et al. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Mini-Reviews in Medicinal Chemistry. 2021;21(15):2045-2064.
  • Sharma D, et al. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. 2021;8(3):123-128.
  • Emami S, et al. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. 2022;16(1):91.
  • Li Y, et al. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. 2011;16(10):8673-8684.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(9):466-499.
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Archiv der Pharmazie. 2018;351(11):1800171.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology. 2020;10(3):201-207.
  • Mange YJ, et al. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry. 2014;7(1):177-181.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. 2023;14(3):1000-1015.
  • Pachuta-Stec A, et al. Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1-14.
  • Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review. Molecules. 2023;28(4):1863.
  • Strzelecka M, Świątek P. 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. 2021;14(3):224.
  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Pharmacy. 2022;1(1):1-10.
  • Wang Y, et al. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Kumar A, et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega. 2020;5(21):12255-12265.
  • El-Sayed NNE, et al. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. 2022;7(46):42475-42489.
  • Emami S, et al. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. 2020;186:111867.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). World Science. 2021;1(1):1-10.
  • A Review on 1, 2, 4 - Triazoles.
  • Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. 2022.
  • Kumar D, et al. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • Abacı T, et al. Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal. 2013;17:181-186.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. 2023.
  • Process for the preparation of 4-amino-1,2,4-Triazole.

Sources

The 1,2,4-Triazole Pharmacophore: Structural Versatility in Modern Drug Design

[1]

Executive Summary

The 1,2,4-triazole nucleus stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer (1,2,3-triazole), which is often associated with "click chemistry" bioconjugation, the 1,2,4-triazole is a metabolic fortress. It resists oxidative cleavage, mimics amide bonds without hydrolytic susceptibility, and provides critical dipole moments for high-affinity protein binding.

This technical guide dissects the therapeutic utility of the 1,2,4-triazole nucleus, moving beyond basic textbook definitions to explore the Structure-Activity Relationships (SAR) driving modern antifungal, anticancer, and neuroprotective drug discovery.

Part 1: The Pharmacophore & Structural Biology

The "Azole" Advantage

The 1,2,4-triazole ring is aromatic, planar, and electron-deficient. Its therapeutic dominance stems from three physicochemical pillars:

  • Metabolic Stability: The ring is highly resistant to metabolic degradation by peptidases or oxidases, unlike imidazole which can be more susceptible to oxidative metabolism.

  • Hydrogen Bonding Capabilities:

    • N1/N2: Acts as a hydrogen bond acceptor (HBA).

    • N4: Can act as a donor or acceptor depending on substitution, but critically, it possesses a lone pair capable of coordinating with metal ions (e.g., Fe²⁺ in Heme).

  • Dipole Alignment: The strong dipole moment allows the ring to orient specifically within polar pockets of enzymes, often displacing water molecules to gain entropy-driven binding affinity.

Mechanism of Action: The Heme Coordination Event

The most commercially validated mechanism for 1,2,4-triazoles is the inhibition of Cytochrome P450 enzymes, specifically CYP51 (Lanosterol 14

The Molecular Interaction: The unhindered nitrogen atom at position 4 (N4) of the triazole ring coordinates axially with the Heme Iron (Fe) in the enzyme's active site.[1] This blocks the binding of the natural substrate (Lanosterol or Androstenedione) and prevents oxygen transfer.

CYP51_MechanismSubstrateNatural Substrate(Lanosterol)EnzymeCYP51 Enzyme(Heme-Fe Active Site)Substrate->Enzyme Normal BindingTriazole1,2,4-Triazole Drug(e.g., Fluconazole)CoordinationN4-Nitrogen coordinateswith Heme Iron (Fe)Triazole->Coordination High AffinityCoordination->Enzyme Irreversible/Tight BindingBlockadeSteric Blockade ofOxygen ActivationCoordination->BlockadeOutcomeErgosterol Depletion& Toxic Sterol AccumulationBlockade->OutcomeCell_DeathFungal Cell LysisOutcome->Cell_Death Fungal Membrane Collapse

Figure 1: Mechanism of CYP51 inhibition by 1,2,4-triazole antifungals. The N4-Iron coordination is the critical binding event.

Part 2: Therapeutic Applications & SAR[1][3][4][5]

Antifungal Therapeutics (The Gold Standard)

Target: CYP51 (Lanosterol 14

123Key Agents:4

Critical SAR:

  • The Linker: A two-carbon chain between the triazole and the aryl group is often optimal.

  • Halogenation: Fluorine substitutions on the phenyl ring (e.g., 2,4-difluorophenyl in Fluconazole) increase metabolic stability and lipophilicity, enhancing penetration into the fungal cell membrane.

  • Resistance: Recent SAR focuses on extending the side chain (as seen in Posaconazole) to create additional hydrophobic contacts within the enzyme channel, overcoming mutations that disrupt the primary heme interaction [1].

Oncology: Aromatase Inhibitors

Target: CYP19A1 (Aromatase). Key Agent: Letrozole.

In hormone-dependent breast cancer, estrogen production must be halted.[5] Letrozole utilizes the 1,2,4-triazole ring to bind the heme iron of aromatase with 100-fold higher potency than first-generation aminoglutethimide.

Data Comparison: Aromatase Inhibitors

CompoundClassIC50 (nM)Selectivity (vs. CYP11A1)
Aminoglutethimide Non-steroidal (Gen 1)10,000Low
Anastrozole Triazole (Gen 3)15High
Letrozole Triazole (Gen 3)2-10Very High
Vorozole Triazole (Gen 3)~14High

Data synthesized from standard medicinal chemistry texts and recent reviews [2].

Emerging Frontiers: Dual-Target Hybrids

Recent research (2023-2025) has shifted toward Hybrid Molecules . For example, fusing a 1,2,4-triazole (aromatase targeting) with a benzophenone or indole scaffold (tubulin targeting) creates a dual-action agent. This approach combats resistance by attacking the cancer cell on two fronts: hormonal starvation and cytoskeletal disruption [3][4].

Part 3: Synthetic Methodology

Unlike 1,2,3-triazoles, which are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), 1,2,4-triazoles are typically constructed via condensation reactions.

Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

Method: Cyclization of Acyl Hydrazides. This protocol is robust, scalable, and avoids the explosive hazards of azides used in 1,2,3-triazole synthesis.

Reagents:

  • Carboxylic Acid (R-COOH)

  • Hydrazine Hydrate (

    
    )
    
  • Ethanol (Solvent)[6]

  • Phosphorus Oxychloride (

    
    ) or Thionyl Chloride (
    
    
    ) - Optional for activation
  • Base (NaOH or

    
    )
    

Step-by-Step Workflow:

  • Esterification (Pre-step): Convert the carboxylic acid to an ester (R-COOEt) using ethanol and catalytic

    
     reflux.
    
  • Hydrazide Formation:

    • Dissolve Ester (1.0 eq) in absolute ethanol.

    • Add Hydrazine Hydrate (2.0 eq) dropwise.

    • Reflux for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 4:1).

    • Cool to precipitate the Acid Hydrazide . Filter and dry.

  • Cyclization (The Critical Step):

    • Variant A (Thiol derivative): React Hydrazide with Carbon Disulfide (

      
      ) and KOH to form the potassium dithiocarbazinate salt, then cyclize with hydrazine.
      
    • Variant B (Standard): React Hydrazide with a Nitrile (R'-CN) or another carboxylic acid derivative under high heat or using a dehydrating agent like

      
      .
      
  • Workup:

    • Quench the reaction mixture with ice water.

    • Neutralize with 10%

      
       to pH 7-8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for industrial scalability.

Synthesis_WorkflowAcidCarboxylic Acid(R-COOH)EsterEster IntermediateAcid->Ester EtOH/H+HydrazideAcid Hydrazide(R-CONHNH2)Ester->Hydrazide N2H4CyclizationCyclization(with R'-CN or CS2)Hydrazide->Cyclization Heat/Cat.Product1,2,4-TriazoleDerivativeCyclization->Product -H2O

Figure 2: General synthetic pathway for 1,2,4-triazole derivatives via the hydrazide route [5].[6]

Part 4: Strategic Development (SAR Decision Tree)

When designing a new 1,2,4-triazole for drug development, use this logic flow to determine substitution patterns.

SAR_TreeStartTarget IdentificationEnzymeIs it a Metalloenzyme?(CYP450, Aromatase)Start->EnzymeGPCRIs it a Receptor/Non-Metal?(GPCR, Kinase)Start->GPCRN4_FreeKeep N4 Unsubstituted(Required for Metal Coord)Enzyme->N4_FreeN1_SubSubstitute N1 Position(Tune Solubility/Shape)GPCR->N1_SubLipophilicityAdd Fluorine to Phenyl Ring(Increase Metabolic Stability)N4_Free->LipophilicityLinkerOptimize Linker Length(Avoid Steric Clash)N1_Sub->Linker

Figure 3: SAR Decision Tree for 1,2,4-triazole optimization.

References

  • Novel 1,2,4-Triazoles as Antifungal Agents. National Institutes of Health (NIH). Available at: [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles... as a Novel Class of Anti-Mitotic Agent. MDPI Molecules. Available at: [Link]

  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors. MDPI Pharmaceuticals. Available at: [Link]

  • An easy and direct method for the synthesis of 1,2,4-triazole derivatives. Química Nova. Available at: [Link][7][3][4][5][6][8]

Methodological & Application

Application Note: Next-Generation Antifungal Design using 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the evolution of the 1,2,4-triazole pharmacophore. This scaffold remains the cornerstone of antifungal therapy due to its proven ability to inhibit lanosterol 14


-demethylase (CYP51). This guide provides a rigorous, non-template technical workflow for developing novel 1,2,4-triazole derivatives, moving from rational SAR design through chemical synthesis to gold-standard biological validation (CLSI M27-A4) and mechanistic confirmation.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The Pharmacophore Logic

The efficacy of 1,2,4-triazole agents (e.g., Fluconazole, Voriconazole) hinges on a specific molecular interaction: the coordination of the N4-nitrogen of the triazole ring with the heme iron (Fe³⁺) in the active site of fungal CYP51.[1][2]

Critical Design Parameters:

  • Heme Coordination: The triazole ring must be unhindered at the N4 position to act as a weak base ligand for the heme iron.

  • Side Chain Specificity: The N1-substituent defines the spectrum of activity.

    • Difluorophenyl moiety: Enhances metabolic stability and lipophilicity (seen in Fluconazole).

    • Extended Linkers (Schiff bases, hydrazones): Recent studies indicate that extending the N1 side chain with flexible linkers can capture additional hydrophobic pockets in the CYP51 access channel, overcoming resistance caused by point mutations (e.g., Y132H).

Workflow Visualization

The following diagram outlines the iterative development cycle required for high-affinity inhibitors.

AntifungalWorkflow Design Rational Design (Docking to CYP51) Synthesis Scaffold Synthesis (N-Alkylation/Click) Design->Synthesis Screening Phenotypic Screen (MIC: CLSI M27-A4) Synthesis->Screening Mechanism Target Validation (CYP51 Binding Spectrum) Screening->Mechanism Hits (<1 µg/mL) LeadOpt Lead Optimization (ADME/Tox) Mechanism->LeadOpt LeadOpt->Design SAR Feedback

Caption: Iterative workflow for triazole drug discovery, prioritizing mechanistic validation for phenotypic hits.

Part 2: Synthetic Protocol (N-Alkylation Strategy)

While "Click Chemistry" (CuAAC) is popular for generating 1,2,3-triazole linkers, the classic antifungal pharmacophore requires a 1,2,4-triazole . The most robust method for introducing this moiety is the N-alkylation of 1,2,4-triazole with


-halo ketones or epoxides.
Protocol: Synthesis of -Hydroxy-1,2,4-Triazole Derivatives

Target: Generation of fluconazole-like alcohol derivatives.[3][4][5]

Reagents:

  • 1H-1,2,4-Triazole (Eq.[3][6][7] 1.2)

  • Substituted Phenacyl Bromide or Epoxide (Eq. 1.0)

  • Potassium Carbonate (

    
    ) (Eq. 2.5)
    
  • Solvent: Acetone or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 1H-1,2,4-triazole (1.2 equiv) and anhydrous

    
     (2.5 equiv) in ACN. Stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Addition: Dropwise add the substituted phenacyl bromide/epoxide (1.0 equiv) dissolved in ACN over 20 minutes.

    • Note: Slow addition controls exothermicity and minimizes di-substitution byproducts.

  • Reflux: Heat the mixture to reflux (80°C for ACN) and monitor via TLC (System: DCM/MeOH 9:1). Reaction typically completes in 4-8 hours.

  • Workup: Filter off the inorganic salts (

    
    , excess carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: The residue will contain both N1- and N2-isomers.

    • Critical Step: Separate isomers using Flash Column Chromatography (Silica gel, gradient Hexane/Ethyl Acetate). The N1-isomer (pharmacologically active) is typically more polar and elutes after the N2-isomer.

  • Characterization: Confirm N1-substitution via ¹H-NMR. The triazole protons in N1-isomers typically appear as two distinct singlets (approx.

    
     8.0 and 8.5 ppm), whereas N2-isomers often show equivalent or chemically similar shifts.
    

Part 3: Biological Evaluation (In Vitro)[8]

Trustworthy data requires adherence to global standards. You must use the CLSI M27-A4 (Clinical and Laboratory Standards Institute) protocol for yeasts.

Protocol: Broth Microdilution Assay (MIC Determination)

Materials:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

  • Plates: Sterile 96-well U-bottom microtiter plates.

  • QC Strains: Candida albicans ATCC 90028 and Candida krusei ATCC 6258.

Procedure:

  • Compound Prep: Dissolve triazole derivatives in DMSO. Prepare a 100x stock series. Final DMSO concentration in the well must be <1% to avoid solvent toxicity.

  • Inoculum Prep:

    • Pick 5 colonies from 24h Sabouraud Dextrose Agar culture.

    • Suspend in sterile saline; adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve final test density of

      
       CFU/mL.
      
  • Assay Setup:

    • Add 100 µL of diluted compound series to columns 1-10.

    • Add 100 µL of inoculum to all wells.

    • Controls: Column 11 (Growth Control: medium + inoculum + solvent); Column 12 (Sterility Control: medium only).

  • Incubation: 35°C for 24 hours (48 hours for Cryptococcus or slow growers).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 50% inhibition of growth compared to the growth control (visual score or OD₆₀₀ measurement).

Data Presentation Template:

Compound IDR-GroupC. albicans MIC (µg/mL)C. auris MIC (µg/mL)A. fumigatus MIC (µg/mL)
TZ-01 2,4-F-Ph0.1251.00.5
TZ-02 4-Cl-Ph0.50>162.0
FLC (Ctrl) N/A0.25>64N/A

Part 4: Mechanistic Validation (CYP51 Binding)

Phenotypic activity (MIC) is insufficient for proof-of-concept. You must demonstrate that your molecule binds the target enzyme.

Protocol: Spectroscopic Binding Assay (Type II Spectrum)

This assay detects the displacement of the water molecule coordinated to the heme iron by the triazole nitrogen, causing a "Type II" spectral shift.

Mechanism Visualization:

CYP51_Mechanism Enzyme CYP51 Enzyme (Lanosterol 14a-demethylase) Heme Heme Iron (Fe3+) Enzyme->Heme Contains Substrate Lanosterol (Natural Substrate) Heme->Substrate Oxidizes Ergosterol Ergosterol (Cell Membrane Integrity) Substrate->Ergosterol Biosynthesis Inhibitor 1,2,4-Triazole Drug Inhibitor->Heme N4-Coordination (Blocks Substrate) Inhibitor->Ergosterol Depletion Membrane Membrane Failure (Fungistatic/Fungicidal) Ergosterol->Membrane Lack of causes

Caption: Mechanism of Action: Triazole N4-nitrogen binds Heme Fe, blocking lanosterol oxidation.[1]

Procedure:

  • Protein Prep: Use recombinant Candida albicans CYP51 (CaCYP51) purified from E. coli expression systems (typically 2-5 µM concentration).

  • Baseline: Record the baseline absorption spectrum (350–500 nm) of the protein in buffer (100 mM potassium phosphate, pH 7.4, 10% glycerol).

  • Titration: Add the triazole inhibitor in incremental steps (0.5 µM increments).

  • Measurement: After each addition, record the difference spectrum (Sample minus Reference).

  • Interpretation:

    • Type II Spectrum: Look for a spectral trough at ~390-410 nm (low spin state loss) and a peak at ~425-435 nm (nitrogen coordination).

    • Calculation: Plot

      
       vs. [Inhibitor]. Fit to the Morrison equation to determine the dissociation constant (
      
      
      
      ), indicating binding affinity.

References

  • Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8][9] "M27-A4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition." CLSI.[8][9][10][11] Link

  • Warrilow, A. G., et al. (2013). "Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51)." Antimicrobial Agents and Chemotherapy.[12] Link

  • Zhang, J., et al. (2021).[6] "Design, synthesis and antifungal activity of novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry. Link

  • Hargrove, T. Y., et al. (2017). "Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for Azole Resistance." Journal of Biological Chemistry. Link

Sources

Application Note: High-Purity Isolation of 3-ethyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 3-ethyl-4-methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and materials science. Achieving high purity is critical for accurate downstream applications, including biological screening and structural analysis. This guide details two primary purification methodologies: recrystallization and flash column chromatography, with an emphasis on the scientific rationale behind protocol choices. It includes step-by-step protocols, troubleshooting guides, and methods for purity verification, designed to enable researchers to obtain materials of certifiable quality.

Introduction and Impurity Profile

3-ethyl-4-methyl-4H-1,2,4-triazole belongs to a class of nitrogen-rich heterocycles widely explored in drug discovery and agrochemicals.[1][2] The efficacy and safety of such compounds are directly dependent on their purity. Synthetic routes to N-alkylated triazoles often yield a mixture of products, including unreacted starting materials, regioisomers, and byproducts from side reactions.[3][4]

Common Impurities May Include:

  • Starting Materials: Unreacted 3-ethyl-4H-1,2,4-triazole or an alternative triazole precursor.

  • Regioisomers: Alkylation of the triazole ring can occur at different nitrogen atoms, potentially leading to isomers such as 1-ethyl-4-methyl-1H-1,2,4-triazolium species or other substitution patterns.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Byproducts: Compounds formed from side reactions of the alkylating agents or degradation.

The purification strategy must effectively separate the target compound from these structurally similar and chemically diverse impurities. The presence of basic nitrogen atoms in the triazole ring is a key chemical characteristic that influences the choice of purification technique, particularly in chromatography.[5][6]

Selecting the Optimal Purification Strategy

The choice between recrystallization and chromatography depends on the physical state of the crude product and the nature of the impurities. Recrystallization is often the most efficient method for crystalline solids, while chromatography is superior for oils, amorphous solids, or for separating compounds with very similar solubility profiles.

G start Crude 3-ethyl-4-methyl-4H-1,2,4-triazole is_solid Is the crude product a solid? start->is_solid recrystallize Protocol 1: Recrystallization is_solid->recrystallize  Yes chromatography Protocol 2: Flash Column Chromatography is_solid->chromatography  No (Oil/Amorphous) check_purity1 Assess Purity (TLC, NMR, m.p.) recrystallize->check_purity1 check_purity2 Assess Purity (TLC, NMR) chromatography->check_purity2 check_purity1->chromatography  Impure pure_product High-Purity Product check_purity1->pure_product  Pure check_purity2->pure_product  Pure G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Prepare Eluent (e.g., Hexane:EtOAc + 1% Et₃N) p2 2. Pack Column (Slurry pack with silica gel in eluent) p1->p2 p3 3. Prepare Sample (Adsorb crude oil/solid onto silica gel) p2->p3 r1 4. Load Sample (Carefully add sample-silica mix to column) p3->r1 r2 5. Elute Column (Apply gentle pressure, run eluent through) r1->r2 r3 6. Collect Fractions r2->r3 a1 7. Analyze Fractions by TLC r3->a1 a2 8. Combine Pure Fractions a1->a2 a3 9. Evaporate Solvent (Rotary Evaporator) a2->a3 end_node Purified Product a3->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-ethyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-ethyl-4-methyl-4H-1,2,4-triazole. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your reaction yields.

Section 1: Overview of Synthetic Strategies

The 1,2,4-triazole core is a vital pharmacophore in medicinal chemistry, found in numerous antifungal, antiviral, and anti-inflammatory agents.[1] The synthesis of asymmetrically substituted 4H-1,2,4-triazoles like 3-ethyl-4-methyl-4H-1,2,4-triazole requires careful control of regioselectivity. The most relevant and historically significant methods for constructing this scaffold are the Pellizzari and Einhorn-Brunner reactions.

  • Pellizzari Reaction: This method involves the condensation of an amide and an acylhydrazide at high temperatures to form a 1,2,4-triazole.[2][3] While effective, it often requires harsh conditions and can lead to low yields and mixtures of products if the reactants are not symmetrical.[2][3]

  • Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles by condensing imides (diacylamines) with alkyl hydrazines, typically under acidic conditions.[1][4][5][6] A key advantage is its predictable regioselectivity when using unsymmetrical imides; the acyl group from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the triazole ring.[1][5]

For the target molecule, 3-ethyl-4-methyl-4H-1,2,4-triazole, a logical approach involves the reaction between a C2 (ethyl) source and a C1 source with a methylhydrazine derivative. A plausible pathway is the cyclocondensation of propionohydrazide (propanoyl hydrazide) with N-methylformamide.

Propionohydrazide Propionohydrazide (Ethyl Source) Intermediate Acyclated Amidrazone Intermediate Propionohydrazide->Intermediate + NMethylformamide N-Methylformamide (Methyl & C1 Source) NMethylformamide->Intermediate Product 3-ethyl-4-methyl-4H-1,2,4-triazole Intermediate->Product Heat, Δ (Cyclocondensation) Water H₂O Intermediate->Water Start Low or No Yield Cause1 Check Purity of Starting Materials Start->Cause1 Cause2 Review Reaction Temperature Start->Cause2 Cause3 Assess Water Removal Start->Cause3 Cause4 Verify Reaction Time Start->Cause4 Sol1 Solution: Purify or use fresh reagents. Cause1->Sol1 Sol2 Solution: Incrementally increase heat (150-200°C). Avoid charring. Cause2->Sol2 Sol3 Solution: Use Dean-Stark or gentle vacuum. Cause3->Sol3 Sol4 Solution: Monitor by TLC/LC-MS and extend time. Cause4->Sol4

Sources

Technical Support Center: Stability & Degradation of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As researchers working with 1,2,4-triazole derivatives (e.g., fluconazole, tebuconazole, or energetic materials like NTO), you often encounter a paradox: The ring is thermodynamically robust, yet your samples degrade.

The 1,2,4-triazole ring is a


-electron aromatic system.[1] It is generally resistant to hydrolysis and reduction. However, under specific stress conditions—particularly Advanced Oxidation Processes (AOPs)  or UV irradiation —the ring can undergo cleavage. More commonly, the substituents attached to the ring degrade first, leaving the polar triazole core intact.

This guide addresses the specific chemical behaviors of these derivatives in solution, providing troubleshooting workflows for unexpected HPLC peaks and mass balance loss.

Troubleshooting Guide: "The Ghost Peak" & Mass Balance

Scenario A: "I see a new, early-eluting peak in my Reverse-Phase HPLC."

Diagnosis: This is likely the 1,2,4-triazole (1,2,4-T) core or Triazole Alanine (TA) , resulting from substituent cleavage. Context: Most drug derivatives are lipophilic (retained on C18). When the lipophilic side chain cleaves (via hydrolysis or metabolism), the remaining triazole ring is highly polar and elutes near the solvent front (dead volume).

SymptomProbable CauseCorrective Action
Peak at

(Void Volume)
Cleavage of lipophilic side chain. The remaining 1,2,4-T ring is too polar for C18.Switch Column: Use Porous Graphitic Carbon (Hypercarb) or HILIC columns to retain the polar triazole ring.
Peak Tailing Interaction between the basic triazole nitrogens and silanols on the column.Buffer Adjustment: Ensure pH is controlled (triazole pKa

2.2 and 10.3). Use an end-capped column.
Double Peaks Tautomerism.Temperature: 1,2,4-triazoles exist as 1H and 4H tautomers.[1] Rapid interconversion usually yields one peak, but cold separations may split them. Run column at >30°C.
Scenario B: "I am losing Mass Balance during oxidative stress testing."

Diagnosis: You are likely experiencing Ring Mineralization or Volatilization . Context: Under strong oxidation (e.g., Fenton reagent or high-intensity UV/TiO


), the triazole ring opens. The resulting fragments (urea, nitrate, ammonium) are often not UV-active or are too small to be detected by standard MS settings.
  • Check: Analyze for Nitrate (

    
    ) and Ammonium (
    
    
    
    ) ions using Ion Chromatography (IC).
  • Check: Monitor Total Organic Carbon (TOC). If TOC drops but HPLC peaks disappear, you are mineralizing the compound to

    
     and 
    
    
    
    .

Mechanistic Pathways & Visualization

Understanding how the molecule breaks is vital for identifying Transformation Products (TPs).

Pathway 1: Oxidative Ring Cleavage (AOPs)

When exposed to Hydroxyl Radicals (


), the attack typically occurs at the N4  or C5  position. This breaks the aromaticity, leading to ring opening.
Pathway 2: Photolytic Degradation

Direct photolysis often cleaves the C-N bond connecting the triazole to the rest of the molecule (e.g., the benzyl-triazole bond in tebuconazole).

TriazoleDegradation Parent Parent 1,2,4-Triazole (Lipophilic Drug) Radical •OH Radical Attack (Oxidative Stress) Parent->Radical Fenton / TiO2 UV UV Irradiation (Photolysis) Parent->UV Intermediate2 Ring Adduct (N4/C5 Hydroxylation) Radical->Intermediate2 Electrophilic Addition Intermediate1 C-N Bond Cleavage (Side Chain Loss) UV->Intermediate1 Homolysis TriazoleRing 1,2,4-Triazole (1H) (Highly Polar, Stable) Intermediate1->TriazoleRing Recalcitrant End-Product RingOpen Linear Intermediates (N-hydrazonomethyl-formamide) Intermediate2->RingOpen Ring Cleavage TriazoleRing->Radical Slow Oxidation Mineralization Mineralization Products (Urea, Nitrate, CO2, N2) RingOpen->Mineralization Further Oxidation

Figure 1: Divergent pathways for 1,2,4-triazole degradation. Photolysis tends to preserve the ring (yielding the parent triazole), while strong oxidation (AOPs) can fracture the ring into mineralized salts.

Standard Operating Procedures: Forced Degradation

Use these protocols to validate stability. Crucial: Always run a dark control and a zero-time control.

Protocol A: Hydrolytic Stress (Acid/Base)

Note: The 1,2,4-triazole ring is generally stable here; you are testing the substituents.

  • Preparation: Dissolve compound to 1 mg/mL in MeOH/Water (50:50).

  • Acid: Add 1N HCl. Reflux at 60°C for 24 hours.

  • Base: Add 1N NaOH. Reflux at 60°C for 24 hours.

  • Neutral: Water only, 60°C.

  • Analysis: Neutralize samples exactly to pH 7.0 before LC-MS injection to prevent peak shape distortion.

Protocol B: Oxidative Stress (Peroxide vs. Radical)

Distinguish between N-oxide formation and Ring Cleavage.

  • Peroxide (Mild): Add 3%

    
     at Room Temp for 24 hours.
    
    • Expectation: Potential N-oxidation (M+16 peak), but ring usually remains intact.

  • Radical (Harsh - Fenton):

    • Mix sample with

      
       (0.1 mM) and 
      
      
      
      (10 mM).
    • Incubate for 1-4 hours.

    • Expectation: Rapid degradation. Look for ring-opened products (masses < 100 Da).

Protocol C: Photolytic Stress
  • Source: Xenon arc lamp (simulated sunlight) or UV-C (254 nm) for accelerated testing.

  • Solvent: Aqueous buffer (pH 7). Avoid Acetone (photosensitizer) unless testing indirect photolysis.

  • Quenching: If testing indirect photolysis (e.g., with Nitrate), use isopropanol as a radical scavenger to prove mechanism.

Frequently Asked Questions (FAQs)

Q: Why is my triazole stable in HCl but degrades in water under UV? A: The triazole ring is aromatic, making it resistant to nucleophilic/electrophilic attack in the dark (hydrolysis). However, UV light excites the molecule, often causing homolytic cleavage of the C-N bond connecting the ring to the substituent. This is a radical mechanism, not a hydrolytic one.

Q: I suspect my compound is forming "Triazole Alanine." How do I confirm this? A: Triazole Alanine (TA) is a common plant metabolite of triazole fungicides.

  • Mass Spec: Look for m/z 157 (positive mode).

  • Chromatography: It is zwitterionic and very polar. It will elute in the void volume of a C18 column. You must use a HILIC column or derivatization (e.g., FMOC-Cl) to retain and identify it.

Q: Can the 1,2,4-triazole ring itself be mineralized? A: Yes, but it is difficult. Biological treatment often fails. Photocatalysis (


) or intense Fenton oxidation is required to break the N-N and C-N bonds within the ring, eventually releasing 

and Urea.

References

  • Photodegradation Mechanisms: Garbin, E., et al. "Photodegradation of tebuconazole in aqueous solution and phytotoxic effects." Environmental Engineering and Management Journal, 2021. Link

  • Biodegradation & Ring Cleavage: Chen, S., et al. "Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26." Scientific Reports, 2016.[2]

  • Analytical Challenges (Polar Metabolites): Schneider, B., et al. "Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites." Sciex Technical Notes. Link

  • Oxidative Pathways (AOPs): Baaloudj, O., et al. "Reactional mechanism of the degradation of 1,2,4-triazole by heterogeneous photocatalysis." Reaction Kinetics, Mechanisms and Catalysis, 2021.

Sources

addressing poor peak shape in HPLC analysis of triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Triazoles Current Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket Subject: Addressing Poor Peak Shape (Tailing, Splitting, Broadening)

Welcome to the Triazole Troubleshooting Hub

You are likely here because your triazole compounds (e.g., 1,2,4-triazole, fluconazole, itraconazole) are exhibiting frustration-inducing peak shapes. Triazoles are notoriously difficult in HPLC due to their amphoteric nature and nitrogen-rich heterocyclic structure . They act as weak bases (pKa of conjugate acid ~2.2–2.3) and possess high polarity, making them prone to secondary interactions with the stationary phase.

This guide moves beyond generic advice. We will diagnose your specific peak shape issue using the logic of physical chemistry.

Part 1: The Diagnostic Logic Tree

Before changing your mobile phase, identify your specific symptom. Use the diagram below to route your troubleshooting.

TriazoleTroubleshooting Start SYMPTOM: Poor Peak Shape Tailing SYMPTOM: Peak Tailing (As > 1.5) Start->Tailing Splitting SYMPTOM: Peak Splitting (Doublet/Shoulder) Start->Splitting Broad SYMPTOM: Broad/Fat Peaks (Low Efficiency) Start->Broad Silanol CAUSE: Silanol Interaction (Secondary Retention) Tailing->Silanol Solvent CAUSE: Solvent Mismatch (Strong Injection Solvent) Splitting->Solvent Early eluting peaks? Frit CAUSE: Blocked Frit (Inlet Contamination) Splitting->Frit All peaks split? Kinetics CAUSE: Poor Mass Transfer (Flow Rate/Particle Size) Broad->Kinetics Volume CAUSE: Extra-Column Volume (Tubing/Cell) Broad->Volume pH_Check ACTION: Check pH Is pH > 3.0? Silanol->pH_Check Col_Check ACTION: Check Column Is it Type A (Acidic)? Silanol->Col_Check

Figure 1: Diagnostic decision tree for isolating the root cause of triazole peak distortion.

Part 2: Troubleshooting Guides (Q&A Format)

ISSUE 1: The "Shark Fin" (Severe Tailing)

User Question: My triazole peak looks like a shark fin (Asymmetry > 2.0). I'm using a C18 column with Water/Methanol. Why is this happening?

Scientist's Analysis: This is the classic Silanol Interaction .

  • The Chemistry: Silica-based columns have residual silanol groups (Si-OH) on the surface.[1][2] These are weakly acidic (pKa ~4.5–5.0).[2] Triazoles are nitrogenous bases.

  • The Mechanism: At neutral pH (pH 6–7), silanols are ionized (Si-O⁻). Your triazole (likely neutral at this pH) possesses a polar nitrogen lone pair that engages in strong hydrogen bonding or ion-dipole interactions with these silanols. This "secondary retention" holds onto a fraction of the molecules longer than the bulk, causing the tail.

The Fix (Protocol): You must suppress the silanol activity.

StrategyProtocolWhy it works
1. Acidic Suppression (Recommended) Adjust Mobile Phase A to pH 2.0 – 2.5 using Phosphate or Formic Acid.At pH < 3, silanols are protonated (neutral, Si-OH). They cannot participate in cation-exchange.
2. Chaotropic Salt Add 20–50 mM Sodium Perchlorate (NaClO₄) to the aqueous phase.Perchlorate anions form ion pairs with protonated bases and "mask" the stationary phase surface, reducing tailing.
3. Column Switch Switch to a "Polar Embedded" or "Base Deactivated" C18 column.These columns have a shield group (carbamate/amide) near the surface that protects silanols from interacting with the analyte.

Critical Note: Avoid using unbuffered water/organic mixtures. The pH of "water" is uncontrolled and often drifts to 5.5–6.0, the worst possible zone for silanol activity.

ISSUE 2: The "Split Peak" (Shouldering)

User Question: The peak has a shoulder or looks like a double peak. I dissolved my sample in 100% Acetonitrile to ensure solubility.

Scientist's Analysis: You are experiencing the Strong Solvent Effect .

  • The Mechanism: When you inject a sample dissolved in 100% organic solvent (strong eluent) into a mobile phase that is mostly aqueous (weak eluent), the sample molecules travel faster than the mobile phase at the head of the column. They "surf" the injection solvent plug before mixing occurs, spreading the band out or splitting it entirely.

The Fix (Protocol):

  • Diluent Matching: Re-prepare your sample in the initial mobile phase composition (e.g., 90% Buffer / 10% ACN).

  • Solubility Workaround: If the triazole is insoluble in the mobile phase:

    • Dissolve the sample in a small volume of DMSO or Methanol.

    • Dilute immediately with the mobile phase buffer to the maximum ratio possible (at least 50% aqueous) before injection.

  • Injection Volume: Reduce injection volume to < 5 µL if you must use a strong solvent.

ISSUE 3: Retention Loss (Eluting in Void)

User Question: My 1,2,4-triazole elutes immediately (k' < 1). I can't separate it from the solvent front.

Scientist's Analysis: 1,2,4-triazole is highly polar (logP ~ -0.7). A standard C18 column struggles to retain it because "like attracts like," and C18 is hydrophobic while the triazole is hydrophilic.

The Fix (Protocol): You need a retention mechanism other than pure hydrophobicity.

  • Option A: HILIC Mode (Hydrophilic Interaction Liquid Chromatography)

    • Column: Bare Silica or Zwitterionic phase.

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (pH 5.0).

    • Result: The triazole is retained by the water layer on the silica surface.

  • Option B: Ion-Pairing (If sticking to C18)

    • Additive: Add 5–10 mM Hexanesulfonic Acid to the mobile phase (pH 2.5).

    • Result: The sulfonate pairs with the protonated triazole, making it "hydrophobic" enough to stick to the C18 chain.

Part 3: The "Gold Standard" Triazole Method

If you are starting from scratch, use this robust protocol designed to minimize tailing and maximize reproducibility.

Method Parameters:

ParameterSettingRationale
Column C18 with Polar Embedding (e.g., Waters SymmetryShield, Agilent ZORBAX Bonus-RP)Shields silanols; provides alternate selectivity for polar nitrogens.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5 Low pH suppresses silanol ionization (Si-OH).[3] Phosphate provides excellent buffering capacity.
Mobile Phase B Acetonitrile Sharper peaks than Methanol due to lower viscosity and dipole moment.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard kinetics.
Temperature 35°C - 40°C Slightly elevated temperature improves mass transfer, narrowing the peaks.
Gradient 5% B to 60% B over 15 minGeneric scouting gradient; adjust based on specific triazole hydrophobicity.

Visualizing the Interaction Mechanism:

The diagram below illustrates why the low pH strategy works compared to neutral pH.

SilanolMechanism cluster_Bad Scenario A: Neutral pH (pH 7.0) High Tailing cluster_Good Scenario B: Low pH (pH 2.5) Sharp Peaks Silanol_A Silanol (Si-O⁻) Ionized Interaction_A Strong H-Bonding & Ion-Dipole Silanol_A->Interaction_A Triazole_A Triazole (Neutral) Polar N-H Triazole_A->Interaction_A Silanol_B Silanol (Si-OH) Neutral Interaction_B Repulsion/No Interaction (Clean Elution) Silanol_B->Interaction_B Triazole_B Triazole (H⁺) Protonated Triazole_B->Interaction_B

Figure 2: Mechanistic comparison of silanol interactions at Neutral vs. Acidic pH.

References

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from

  • Phenomenex. (2025).[4] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Dolan, J. W. (2013). Making the Most of a Gradient Scouting Run. LCGC North America.[5] Retrieved from

  • ResearchGate. (2011). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from

  • Waters Corporation. (2024). What are common causes of peak splitting? Retrieved from

Sources

Validation & Comparative

A Comparative In Vitro Bioactivity Analysis of 3-ethyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the in vitro bioactivity of the novel synthetic compound, 3-ethyl-4-methyl-4H-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive evaluation of this specific triazole derivative against established alternatives, supported by detailed experimental protocols and illustrative data.

The primary focus of this guide is the validation of the hypothesized antifungal activity of 3-ethyl-4-methyl-4H-1,2,4-triazole. The rationale for this focus is the well-documented mechanism of action of many triazole-based antifungals, which involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Its inhibition disrupts membrane integrity, leading to fungal cell growth inhibition or death.[5]

Experimental Design and Rationale

To objectively assess the antifungal potential of 3-ethyl-4-methyl-4H-1,2,4-triazole, a series of in vitro experiments were designed. The selection of assays, cell lines, and comparative compounds is critical for a robust evaluation.

1. Test Compounds:

  • Compound of Interest: 3-ethyl-4-methyl-4H-1,2,4-triazole

  • Positive Control (Established Antifungal): Fluconazole (a widely used triazole antifungal drug)[1][2]

  • Alternative Triazole Derivative: 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol (A structurally related compound with known antimicrobial activity)[7]

  • Negative Control: Vehicle (Dimethyl sulfoxide, DMSO)

The inclusion of Fluconazole provides a benchmark against a clinically relevant drug. The alternative triazole derivative allows for a structure-activity relationship (SAR) comparison within the same chemical class. The vehicle control is essential to rule out any effects of the solvent on fungal growth.

2. Fungal Strains:

A panel of clinically relevant fungal strains was selected to assess the spectrum of activity:

  • Candida albicans (ATCC 90028): A common cause of opportunistic fungal infections.[8]

  • Candida krusei (ATCC 6258): A species known for its intrinsic resistance to fluconazole.[9]

  • Cryptococcus neoformans (ATCC 208821): An encapsulated yeast that can cause life-threatening meningitis.[10]

  • Aspergillus fumigatus (ATCC 204305): A filamentous fungus responsible for invasive aspergillosis.

This selection allows for the evaluation of the compound's efficacy against both yeast and mold forms of pathogenic fungi, including a drug-resistant strain.

3. Key In Vitro Assays:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits visible fungal growth.[5]

  • Minimum Fungicidal Concentration (MFC) Assay: To determine the lowest concentration of the compound that kills the fungal inoculum.

  • Ergosterol Biosynthesis Inhibition Assay: To investigate the mechanism of action by quantifying the reduction in ergosterol levels in fungal cells.

These assays provide a comprehensive picture of the compound's antifungal potency and its likely mechanism of action.

Experimental Workflow

The overall workflow for the in vitro validation is depicted in the following diagram:

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions) MIC Minimum Inhibitory Concentration (MIC) Assay Compound_Prep->MIC Fungal_Prep Fungal Culture & Inoculum Preparation Fungal_Prep->MIC MFC Minimum Fungicidal Concentration (MFC) Assay MIC->MFC Ergosterol Ergosterol Biosynthesis Inhibition Assay MIC->Ergosterol Data_Collection Data Collection (OD, CFU, etc.) MFC->Data_Collection Ergosterol->Data_Collection Comparison Comparative Analysis vs Controls Data_Collection->Comparison Conclusion Conclusion on Bioactivity Comparison->Conclusion

Caption: Overall experimental workflow for the in vitro validation of antifungal bioactivity.

Comparative Data Analysis

The following tables present illustrative data from the in vitro assays. It is important to note that this data is hypothetical and for demonstration purposes to guide researchers in their own evaluations.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundC. albicansC. kruseiC. neoformansA. fumigatus
3-ethyl-4-methyl-4H-1,2,4-triazole816432
Fluconazole2>648>64
4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol326416>64
Vehicle (DMSO)>128>128>128>128

Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL

CompoundC. albicansC. kruseiC. neoformansA. fumigatus
3-ethyl-4-methyl-4H-1,2,4-triazole1632864
Fluconazole>64>6432>64
4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol>128>128>128>128

Table 3: Ergosterol Biosynthesis Inhibition (% Reduction at MIC)

CompoundC. albicansC. neoformans
3-ethyl-4-methyl-4H-1,2,4-triazole85%88%
Fluconazole92%95%
4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol15%12%

Interpretation of Results

Based on the hypothetical data, 3-ethyl-4-methyl-4H-1,2,4-triazole demonstrates promising broad-spectrum antifungal activity. It shows notable efficacy against C. albicans and C. neoformans, and importantly, exhibits activity against the fluconazole-resistant C. krusei. The MFC values suggest a fungistatic effect at lower concentrations and a fungicidal effect at higher concentrations. The significant reduction in ergosterol biosynthesis strongly indicates that its mechanism of action is consistent with the inhibition of CYP51, similar to other triazole antifungals.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The proposed mechanism of action for 3-ethyl-4-methyl-4H-1,2,4-triazole is the disruption of the ergosterol biosynthesis pathway in fungi. The diagram below illustrates this pathway and the point of inhibition by triazole compounds.

G Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate CYP51 Ergosterol Ergosterol Intermediate->Ergosterol Multiple steps Inhibition Inhibition by 3-ethyl-4-methyl-4H-1,2,4-triazole Inhibition->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Enzyme->Lanosterol

Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazoles on CYP51.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[5] Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution: Stock solutions of the test compounds are prepared in DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.[5]

  • Incubation: The diluted fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.[5] This can be assessed visually or by measuring the optical density at 600 nm.

2. Minimum Fungicidal Concentration (MFC) Assay

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • Plating: The aliquot is spread onto an agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound from which no colonies grow on the subculture plates, indicating a ≥99.9% killing of the initial inoculum.

3. Ergosterol Biosynthesis Inhibition Assay

  • Fungal Culture and Treatment: Fungal cells are grown in a liquid medium to mid-log phase and then treated with the test compounds at their respective MIC values for a defined period (e.g., 16 hours).

  • Cell Harvesting and Saponification: Cells are harvested by centrifugation, and the cell pellet is saponified with alcoholic potassium hydroxide.

  • Sterol Extraction: Non-saponifiable lipids (including ergosterol) are extracted with n-heptane.

  • Quantification: The extracted sterols are analyzed by spectrophotometry or High-Performance Liquid Chromatography (HPLC). The ergosterol content is quantified by its characteristic absorbance spectrum. The percentage of ergosterol inhibition is calculated relative to the untreated control.

Conclusion

The in vitro validation of 3-ethyl-4-methyl-4H-1,2,4-triazole, as illustrated in this guide, demonstrates a systematic approach to evaluating the bioactivity of novel compounds. The comparative analysis against established drugs and structurally similar molecules provides a clear context for its potential. The presented hypothetical data suggests that this compound is a promising candidate for further investigation as an antifungal agent. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to conduct similar studies. Further research, including toxicity assays and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of 3-ethyl-4-methyl-4H-1,2,4-triazole.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Retrieved from [Link]

  • Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(6), 2274-2279.
  • Pletrzak, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5043.
  • MDPI. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • Shirinzade, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291-297.
  • MDPI. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Retrieved from [Link]

  • Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska farmacie, 71(4), 149-158.
  • Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073.
  • Khomenko, K. V. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(2), 132-138.
  • Journal of Molecular Structure. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • Kakade, A., et al. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Retrieved from [Link]

  • PMC. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Retrieved from [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]

  • PMC. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

  • Zaporozhye Medical Journal. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Retrieved from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

Sources

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to In Vitro and In Vivo Studies of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a five-membered heterocyclic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—such as its dipole character, capacity for hydrogen bonding, and metabolic stability—make it a cornerstone in the design of novel therapeutic agents.[1] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of biological activities, including antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4] Well-known drugs like the antifungal fluconazole and the anticancer agent letrozole feature this core structure, highlighting its clinical significance.[5][6]

The journey from a newly synthesized 1,2,4-triazole derivative to a potential clinical candidate is a rigorous process of evaluation, fundamentally divided into two complementary stages: in vitro and in vivo studies. This guide provides a comparative analysis of these two essential research paradigms, explaining the causality behind experimental choices, detailing key protocols, and presenting data to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively evaluate this promising class of compounds.

Part 1: The In Vitro Arena – Probing Molecular Mechanisms in Isolation

In vitro (Latin for "in glass") studies are performed outside a living organism, typically in controlled environments like test tubes or petri dishes.[7] This approach is foundational in early-stage drug discovery, offering a reductionist view that allows for the precise investigation of a compound's direct effects on specific biological targets, such as isolated enzymes or cultured cells.

The primary objective of in vitro testing is to establish a compound's potency and mechanism of action at the molecular or cellular level. This is a critical screening phase designed to identify the most promising candidates for further, more complex testing.

Key In Vitro Assays for 1,2,4-Triazole Derivatives
  • Anticancer Cytotoxicity Assays: These assays determine the concentration at which a compound can kill or inhibit the proliferation of cancer cells.

    • MTT/SRB Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8] Similarly, the Sulforhodamine B (SRB) assay quantifies cell density by measuring cellular protein content.[9][10] The key output is the IC50 (half-maximal inhibitory concentration) , the concentration of the drug required to inhibit cell growth by 50%.[11]

  • Enzyme Inhibition Assays: Many 1,2,4-triazole derivatives function by inhibiting specific enzymes.[12]

    • Kinase Inhibition: In cancer research, kinases are critical targets. Assays measure the ability of a triazole derivative to inhibit the phosphorylation activity of kinases like EGFR, BRAF, or CDK4/6.[4][13][14]

    • CYP51 Inhibition: For antifungal derivatives, the primary mechanism is often the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[15][16]

  • Antimicrobial and Antifungal Susceptibility Testing: These tests determine a compound's ability to inhibit the growth of microorganisms.

    • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that prevents visible growth of a microbe.[17][18][19]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes representative IC50 values for novel 1,2,4-triazole derivatives against various human cancer cell lines, demonstrating the potent cytotoxic effects achievable with this scaffold.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Bet-TZ1 A375Melanoma22.41[1]
Bet-TZ3 A375Melanoma34.34[1]
Compound 8c MCF-7Breast Adenocarcinoma4.2[14]
Compound 8d PC-3Prostate Cancer5.1[14]
Compound Vg MCF-7Breast Adenocarcinoma0.891[13]
Compound 15 MDA-MB-231Breast Adenocarcinoma3.48[11]
TP6 B16F10Murine Melanoma41.12[5]
Experimental Workflow: In Vitro Screening Cascade

The diagram below illustrates a typical workflow for the initial in vitro evaluation of a library of newly synthesized 1,2,4-triazole derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action a Library of Synthesized 1,2,4-Triazole Derivatives b Single-Dose Cytotoxicity Assay (e.g., at 10 µM on 3 cell lines) a->b c Identify 'Hits' (e.g., >50% growth inhibition) b->c d Multi-Dose Assay on a Broader Cancer Cell Panel c->d Active Compounds e Determine IC50 Values d->e f Counter-screen on Normal (non-cancerous) Cells d->f g Calculate Selectivity Index (SI) e->g f->g h Enzyme Inhibition Assays (e.g., Kinase, CYP51) g->h Potent & Selective Compounds i Cell Cycle Analysis (Flow Cytometry) j Apoptosis Assays (e.g., Caspase activation, DNA fragmentation) k Identify Lead Candidates for In Vivo Studies h->k i->k j->k

Caption: A streamlined workflow for the in vitro evaluation of 1,2,4-triazole derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for determining the IC50 value of a 1,2,4-triazole derivative against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Part 2: The In Vivo Crucible – Assessing Efficacy in a Complex System

In vivo (Latin for "within the living") studies are performed on whole, living organisms, most commonly in preclinical animal models like mice or rats.[7] This phase is critical for evaluating how a compound behaves within a complex biological system, providing insights into its overall efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and safety profile.[20]

While in vitro studies demonstrate potential, in vivo studies provide a more realistic test of therapeutic viability. A compound that is potent in a petri dish may be ineffective in an animal due to poor absorption, rapid metabolism, high toxicity, or an inability to reach the target tissue.[7]

Common In Vivo Models for 1,2,4-Triazole Derivatives
  • Anticancer Models:

    • Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[4][21] This allows for the evaluation of a compound's effect on a human tumor growing in a living system. Key endpoints include Tumor Growth Inhibition (TGI) and changes in tumor volume over time.[4]

    • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for studying interactions with the immune system.

    • Ascites Tumor Models: Models like Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) involve injecting tumor cells into the peritoneal cavity of mice, resulting in a liquid tumor.[9][10][22] Efficacy is measured by the Increase in Lifespan (ILS%) and normalization of hematological parameters.[9][22]

  • Anti-inflammatory and Analgesic Models:

    • Carrageenan-Induced Paw Edema: This is a standard model to assess acute anti-inflammatory activity, where inflammation is induced in a rat's paw and the reduction in swelling after treatment is measured.[3][23][24]

    • Acetic Acid-Induced Writhing: This model evaluates peripheral analgesic activity by counting the number of abdominal constrictions (writhing) in mice after an injection of acetic acid.[3][24]

Data Presentation: In Vivo Antitumor Efficacy

The table below shows representative data from an in vivo study of 1,2,4-triazole derivatives in an Ehrlich Ascites Carcinoma (EAC) mouse model.

Treatment GroupDose (mg/kg)Mean Survival Time (Days)Increase in Lifespan (%)Body Weight Change (g)
Control (EAC) -21.5 ± 1.2-+8.5 ± 0.7
5-Fluorouracil (Standard) 2035.0 ± 1.862.8+2.1 ± 0.3
Compound A 5030.5 ± 1.541.9+4.3 ± 0.5
Compound B 5028.2 ± 1.331.2+5.1 ± 0.6
Data is presented as mean ± SEM and is representative based on findings for analogous compounds.[22]
Detailed Protocol: Ehrlich Ascites Carcinoma (EAC) Model

This protocol outlines the evaluation of a 1,2,4-triazole derivative's antitumor activity in a liquid tumor model.

  • Animal Acclimatization: Use healthy Swiss albino mice (20-25 g). House them in standard conditions with free access to food and water for at least one week prior to the experiment.

  • Tumor Inoculation: Aspirate EAC cells from a donor mouse harboring a 7-10 day old tumor. Dilute with sterile saline to a concentration of approximately 2 x 10^6 cells/0.1 mL. Inject 0.1 mL of this cell suspension intraperitoneally (i.p.) into each mouse.

  • Grouping and Treatment: Randomly divide the mice into groups (n=6-8 per group):

    • Group I: Normal Control (no tumor, saline only).

    • Group II: EAC Control (tumor-bearing, treated with vehicle).

    • Group III: Standard Drug (tumor-bearing, treated with 5-Fluorouracil, 20 mg/kg, i.p.).

    • Group IV: Test Compound (tumor-bearing, treated with the 1,2,4-triazole derivative at a specific dose, e.g., 50 mg/kg, i.p.).

  • Dosing Regimen: Begin treatment 24 hours after tumor inoculation and continue once daily for 9-10 days.

  • Monitoring and Endpoints:

    • Mean Survival Time (MST): Monitor the mice daily for mortality. Calculate the MST for each group.

    • Increase in Lifespan (ILS%): Calculate using the formula: ILS% = [(MST of treated group / MST of control group) - 1] x 100.

    • Body Weight: Record the body weight of each mouse every three days to assess tumor load and toxicity.

    • Hematological Parameters: At the end of the study, collect blood samples to analyze parameters like RBC count, WBC count, and hemoglobin, which are often altered by EAC.

Part 3: Bridging the Divide – Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal of preclinical studies is to find compounds that are effective in a living system. Therefore, understanding the relationship—or lack thereof—between in vitro and in vivo results is paramount. A strong in vitro-in vivo correlation (IVIVC) is the holy grail of early drug discovery, but it is often elusive.[25]

A Head-to-Head Comparison
FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, artificial (e.g., petri dish)Complex, physiological (whole organism)
Complexity Low; isolates a single variableHigh; involves multiple interacting systems
Biological Relevance Lower; lacks systemic effectsHigher; reflects real biological conditions
Throughput High; can screen thousands of compoundsLow; time-consuming and resource-intensive
Cost Relatively lowHigh
Key Question "Is the compound potent against the target?""Is the compound effective and safe in a living system?"
Primary Output Potency (IC50, MIC), mechanism of actionEfficacy (TGI, ILS%), safety, pharmacokinetics
The Drug Discovery Funnel: From In Vitro to In Vivo

This diagram illustrates the logical progression from high-throughput in vitro screening to focused in vivo validation.

G a Large Library of 1,2,4-Triazole Derivatives b High-Throughput In Vitro Screening (Potency & Primary Mechanism) a->b 1000s of compounds c Secondary In Vitro Assays (Selectivity, Detailed MOA, ADME-Tox Screening) b->c ~100s of 'Hits' d In Vivo Efficacy & Safety Studies (Animal Models) c->d ~10s of 'Leads' e Lead Candidate for Clinical Development d->e 1-2 Candidates

Caption: The drug discovery funnel, showing the reduction of candidates at each stage.

Why In Vitro Potency Doesn't Always Translate to In Vivo Efficacy

The transition from the petri dish to the patient is fraught with challenges. A potent in vitro compound may fail in in vivo models for several reasons, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[26]

  • Poor Absorption: The compound may not be absorbed into the bloodstream after oral administration.

  • Unfavorable Distribution: The compound might not reach the target tissue (e.g., the tumor) in sufficient concentrations.

  • Rapid Metabolism: The liver may rapidly break down the compound into inactive metabolites.

  • Fast Excretion: The kidneys may clear the compound from the body before it has a chance to act.

  • Unforeseen Toxicity: The compound may be toxic to vital organs, causing adverse effects that preclude its use at a therapeutic dose.[9][26]

Mechanism of Action: Kinase Inhibition Pathway

Understanding the mechanism is key to rational drug design. Many 1,2,4-triazole anticancer agents function as kinase inhibitors. The diagram below shows a simplified signaling pathway and how a triazole derivative can block it.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras raf RAF (e.g. BRAF) ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription genes Genes for Proliferation, Survival, Angiogenesis transcription->genes outcome Cell Cycle Arrest & Apoptosis genes->outcome triazole 1,2,4-Triazole Kinase Inhibitor triazole->raf Inhibits

Sources

Safety Operating Guide

Personal protective equipment for handling 3-ethyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling of 3-Ethyl-4-Methyl-4H-1,2,4-Triazole for Laboratory Professionals

As research and development in pharmaceuticals and specialty chemicals advance, the confident and safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-ethyl-4-methyl-4H-1,2,4-triazole, offering procedural, step-by-step guidance. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal safety and experimental integrity.

Disclaimer: Specific safety data for 3-ethyl-4-methyl-4H-1,2,4-triazole is not extensively available. The following recommendations are synthesized from safety data for structurally similar triazole compounds and established principles of laboratory safety. It is imperative to treat this compound with caution, assuming it presents hazards including skin, eye, and respiratory irritation.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundational step in a robust safety protocol. Based on data for analogous compounds like 3-Ethyl-1,2,4(1H)-triazole, a clear hazard profile can be established.[1] The primary risks associated with this class of chemicals involve irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The table below outlines the expected classifications for this compound based on available data for close analogues.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Synthesized from PubChem data for 3-Ethyl-1,2,4(1H)-triazole.[1]

The causality behind these classifications lies in the chemical nature of the triazole ring and its substituents, which can interact with biological tissues. Therefore, a rigorous risk assessment is not merely a regulatory formality but a critical scientific necessity before any handling begins.

A Step 1: Identify Hazards (Skin, Eye, Respiratory Irritation) B Step 2: Assess Exposure Potential (Weighing, Dissolving, Transferring) A->B C Step 3: Implement Control Measures (PPE, Fume Hood, SOPs) B->C D Step 4: Prepare for Emergencies (Spill Kit, Eyewash, First Aid) C->D E Step 5: Review and Refine (Post-Procedure Debrief) D->E

Caption: Risk assessment workflow for handling 3-ethyl-4-methyl-4H-1,2,4-triazole.

Personal Protective Equipment (PPE) Protocol

Personal protective equipment is the most critical barrier between the researcher and chemical hazards. The selection of appropriate PPE must directly address the identified risks of skin, eye, and respiratory irritation.[2][3][4]

Recommended PPE for Handling 3-ethyl-4-methyl-4H-1,2,4-triazole
Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[5]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Gloves: Disposable nitrile gloves.[2] Double-gloving is recommended when handling concentrates. Lab Coat: Long-sleeved laboratory coat with buttoned cuffs. Clothing: Long pants and closed-toe shoes are mandatory.[2]Nitrile offers good resistance to a range of chemicals, preventing skin contact and irritation.[2] A lab coat protects personal clothing from contamination.
Respiratory All handling of the solid material and preparation of solutions should occur in a certified chemical fume hood.[2][6]A fume hood is the primary engineering control to minimize inhalation of dust or vapors, which may cause respiratory irritation.[1][6]
Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is designed to prevent cross-contamination of your skin and clothing.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Start Start: Assemble Materials in Fume Hood Weigh Weigh Solid Compound Start->Weigh Prepare Prepare Solution Weigh->Prepare Use Perform Experiment Prepare->Use Decon Decontaminate Workspace and Equipment Use->Decon Waste Segregate and Dispose of Waste Decon->Waste End End: Wash Hands Thoroughly Waste->End

Caption: Standard operational workflow for handling 3-ethyl-4-methyl-4H-1,2,4-triazole.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

In the event of exposure, immediate and correct first aid is critical. The following table provides guidance based on standard protocols for irritant chemicals.

Exposure RouteFirst-Aid Action
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice. [7][8]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [9][10]
Spill Management

For minor spills within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Wearing your full PPE, absorb the spill with a chemical absorbent pad or inert material (like vermiculite or sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning solution, followed by water.

  • Dispose of all cleanup materials as hazardous waste.

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both people and the environment. [11]

  • Chemical Waste: Unused or waste quantities of 3-ethyl-4-methyl-4H-1,2,4-triazole and its solutions must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container. [12]* Regulatory Compliance: Do not discharge chemical waste into sewer systems. [12]All waste must be handled and disposed of in accordance with local, state, and federal regulations. [11][13] By integrating these safety protocols into your daily laboratory operations, you can confidently handle 3-ethyl-4-methyl-4H-1,2,4-triazole, ensuring a safe environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 1-Methyl-1,2,4-triazole.
  • Spectrum Chemical. (2006). Material Safety Data Sheet for 3-Amino-1,2,4-triazole.
  • PubChem. (n.d.). 3-Ethyl-1,2,4(1H)-triazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 3-Amino-1H-1,2,4-triazole.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Echemi. (n.d.). 3-Methyl-1,2,4-triazole SDS, 7170-01-6 Safety Data Sheets.
  • Generon. (2023). Safety data sheet for 1,2,4-Triazole.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 3-Mercapto-1,2,4-triazole.
  • Fisher Scientific. (2007). Safety Data Sheet for 1,2,4-Triazole, sodium derivative.
  • BenchChem. (2025). Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
  • Cameo Chemicals. (2003). 4-Amino-4H-1,2,4-triazole. National Oceanic and Atmospheric Administration.
  • Carl ROTH. (2025). Safety Data Sheet: 1,2,4-Triazole.
  • Fisher Scientific. (2014). Safety Data Sheet for 1H-1,2,4-Triazole.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole Safety Data Sheet.
  • Health.vic. (2024). Pesticide use and personal protective equipment. Victorian Government Department of Health.
  • Australian Government Department of Health. (2016). 1H-1,2,4-Triazole: Human health tier II assessment. Retrieved from the Australian Government Department of Health.
  • University of Florida IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Merck Millipore. (n.d.). Safety Data Sheet for 1H-1,2,4-triazole sodium salt.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-.
  • Occupational Safety and Health Administration. (2024). AMITROLE. U.S. Department of Labor.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-methyl-1H-1,2,4-triazole-5-thiol.
  • Combi-Blocks, Inc. (2024). JP-6844 - Safety Data Sheet for 4-Methyl-2h-1,2,3-triazole.
  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.